(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Description
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468854 | |
| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-61-1 | |
| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (Methyl α-D-glucopyranoside)
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and biological applications of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known as Methyl α-D-glucopyranoside. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile molecule in their work.
Introduction and Core Concepts
Methyl α-D-glucopyranoside is a methylated monosaccharide that serves as a cornerstone in carbohydrate chemistry and various biological studies. Its structural similarity to D-glucose, combined with its resistance to metabolic degradation, makes it an invaluable tool for investigating glucose transport, metabolism, and the function of glucose-binding proteins.[1] The anomeric methoxy group locks the molecule in the α-pyranose conformation, preventing mutarotation and the formation of the open-chain aldehyde form.[2] This inherent stability is a key attribute for its application in experimental settings.[2]
This guide will delve into the essential physicochemical characteristics of Methyl α-D-glucopyranoside, provide detailed protocols for its synthesis and analysis, and explore its utility as a non-metabolizable glucose analog in biological research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl α-D-glucopyranoside is paramount for its effective use in research and development. These properties dictate its solubility, stability, and interactions in various experimental systems.
| Property | Value | Source(s) |
| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol | |
| Synonyms | Methyl α-D-glucoside, α-Methylglucoside | |
| CAS Number | 97-30-3 | |
| Molecular Formula | C₇H₁₄O₆ | |
| Molecular Weight | 194.18 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 165-169 °C | [3] |
| Solubility | Highly soluble in water; Soluble in methanol; Practically insoluble in ether. | |
| Optical Rotation | [α]²⁰/D +157° to +160° (c=10, H₂O) | [3] |
| pKa | ~13.71 |
Synthesis of Methyl α-D-glucopyranoside via Fischer Glycosylation
The most common and well-established method for the synthesis of Methyl α-D-glucopyranoside is the Fischer glycosylation.[4] This acid-catalyzed reaction involves the treatment of D-glucose with methanol. The following protocol is a detailed, step-by-step methodology adapted from established procedures.
Rationale for Experimental Choices
The Fischer glycosylation is an equilibrium process.[4] The use of a large excess of methanol as both a reagent and a solvent drives the equilibrium towards the formation of the methyl glycoside. Anhydrous conditions are crucial to prevent the hydrolysis of the formed glycoside back to glucose. A strong acid catalyst, such as hydrochloric acid, is employed to protonate the anomeric hydroxyl group of glucose, facilitating its departure as a water molecule and subsequent attack by methanol. The reaction initially favors the formation of the kinetically controlled furanosides, but with prolonged reaction times, the thermodynamically more stable pyranosides, particularly the α-anomer due to the anomeric effect, become the major products.[4]
Detailed Experimental Protocol
Materials:
-
D-glucose
-
Anhydrous methanol
-
Concentrated hydrochloric acid
-
Sodium carbonate
-
Activated carbon (decolorizing)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Safety Precautions:
-
Methanol is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[5][6][7]
-
Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Always add acid to the alcohol slowly to control any exothermic reaction.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve D-glucose in anhydrous methanol. A typical ratio is approximately 1 gram of glucose to 10-15 mL of methanol.
-
Acid Catalyst Addition: While stirring, slowly add concentrated hydrochloric acid to the methanolic solution of glucose. The final concentration of HCl should be around 1-3%.
-
Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux with continuous stirring. The reaction is typically refluxed for 24 to 48 hours to ensure the formation of the thermodynamically favored α-pyranoside.
-
Neutralization: After the reflux period, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding anhydrous sodium carbonate with vigorous stirring until effervescence ceases.
-
Filtration and Concentration: Filter the mixture to remove the sodium salts. The filtrate, containing the methyl glucosides, is then concentrated under reduced pressure to a thick syrup.
-
Crystallization and Purification: The resulting syrup is cooled in an ice bath and crystallization is induced, if necessary, by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure Methyl α-D-glucopyranoside. The crude product is then recrystallized from methanol.[8] For colored impurities, the hot methanolic solution can be treated with a small amount of activated carbon before filtration and crystallization.[8]
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold methanol, and dried in a vacuum oven.
Workflow Diagram
Caption: Fischer Glycosylation Workflow for Methyl α-D-glucopyranoside Synthesis.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of synthesized Methyl α-D-glucopyranoside.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The anomeric proton (H-1) of the α-anomer typically appears as a doublet at around 4.6-4.8 ppm with a small coupling constant (J ≈ 3-4 Hz). The anomeric carbon (C-1) resonates at approximately 100 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands around 2800-3000 cm⁻¹, and a complex fingerprint region with C-O stretching and O-H bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Methyl α-D-glucopyranoside.
Rationale for Method Selection: Due to the lack of a strong chromophore, UV detection is not ideal. Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are commonly used for sugar analysis.[9][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation mode for polar compounds like methyl glycosides.[11][12][13]
Detailed HPLC-RID Protocol:
-
Column: A suitable HILIC column (e.g., an amino- or amide-bonded silica column).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection Volume: 10-20 µL.
Workflow Diagram for HPLC Analysis:
Caption: HPLC-RID Workflow for Purity Analysis.
Biological Applications and Mechanisms
The primary utility of Methyl α-D-glucopyranoside in a biological context stems from its role as a non-metabolizable glucose analog.[1][14] This property allows researchers to dissect glucose transport and its downstream effects from glucose metabolism.
Competitive Inhibition of Glucose Transporters
Methyl α-D-glucopyranoside acts as a competitive inhibitor for various glucose transporters, including the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).[14] By binding to the glucose binding site of these transporters, it prevents the uptake of glucose into the cell without being transported or metabolized itself.
Signaling Pathway and Experimental Logic Diagram:
Caption: Mechanism of Competitive Inhibition of Glucose Transport.
Applications in Research
-
Studying Glucose Transporter Kinetics and Specificity: By measuring the inhibition of radiolabeled glucose uptake in the presence of varying concentrations of Methyl α-D-glucopyranoside, researchers can determine the affinity (Ki) of the transporter for glucose.
-
Investigating the Role of Glucose Transport in Cellular Processes: This compound can be used to assess the dependence of various cellular functions, such as cell proliferation, insulin secretion, and viral replication, on glucose uptake.
-
Eluting Glycoproteins from Affinity Columns: In biochemical purifications, Methyl α-D-glucopyranoside can be used to elute glycoproteins bound to lectin affinity columns.[1]
The use of Methyl α-D-glucopyranoside allows for the decoupling of the signaling and metabolic effects of glucose, providing a clearer understanding of the roles of glucose transport in cellular physiology and pathophysiology.
Conclusion
Methyl α-D-glucopyranoside is a fundamental tool in the arsenal of chemists and biologists. Its well-defined physicochemical properties, straightforward synthesis, and specific mode of biological action as a non-metabolizable glucose analog make it an indispensable compound for a wide range of scientific investigations. This guide has provided a comprehensive overview to facilitate its effective and safe use in the laboratory.
References
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Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment. BioResources. Available at: [Link]
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Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. PubMed Central. Available at: [Link]
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Methyl α-D-glucopyranoside Definition. Fiveable. Available at: [Link]
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HPLC of Mono- and Disaccharides Using Refractive Index Detection. ResearchGate. Available at: [Link]
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Glucoside, α-methyl-, d. Organic Syntheses Procedure. Available at: [Link]
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Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. SpringerLink. Available at: [Link]
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HPLC spectra of the standard methyl-α-D-glucopyranoside and... ResearchGate. Available at: [Link]
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Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. ResearchGate. Available at: [Link]
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Methanol Safety In Chemical Industry. Available at: [Link]
- Process for the preparation of methylalpha-d-glucoside. Google Patents.
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A Simple Step-by-Step Protocol for HILIC Method Development. Avantor. Available at: [Link]
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Determination of Sugars by ChroZen HPLC (Refractive Index Detector). Youngin Chromass. Available at: [Link]
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methyl-alpha-dextro-glucopyranoside, 97-30-3. The Good Scents Company. Available at: [Link]
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Methanol MSDS Safety Tips from Experts. VelocityEHS. Available at: [Link]
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Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. PubMed Central. Available at: [Link]
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Mulberry Leaf-Derived Bioactive Constituents on Diabetes: Structure, Extraction, Quality Analysis, and Hypoglycemic Mechanisms. MDPI. Available at: [Link]
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HPLC Analysis of Mono-And Disaccharides in Food Products: October 2013. Scribd. Available at: [Link]
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The crystal structure of methyl α-d-glucopyranoside. IUCr Journals. Available at: [Link]
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The Fischer proof of the structure of (+)-glucose. Available at: [Link]
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Inhibition of the intestinal glucose transporter GLUT2 by flavonoids. ResearchGate. Available at: [Link]
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METHANOL SAFE HANDLING MANUAL. Methanol Institute. Available at: [Link]
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A Quantitative HILIC–MS/MS Assay of the Metabolic Response of Huh-7 Cells Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin. PubMed Central. Available at: [Link]
- Preparation of methyl glucosides. Google Patents.
-
Fischer glycosidation. Wikipedia. Available at: [Link]
-
Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Advanced Materials Technology. Available at: [Link]
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A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI. Available at: [Link]
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Methanol Safety: Exposure Risks & Protective Measures. Chemscape. Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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An In-depth Technical Guide to Methyl α-D-Glucopyranoside: Synthesis, Characterization, and Applications
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nomenclature and Unveiling a Versatile Tool
The nomenclature of carbohydrates can often present ambiguities. The compound name (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, while structurally descriptive, is not the commonly used or entirely accurate name for the widely studied and commercially available compound it most likely represents: Methyl α-D-glucopyranoside . The correct IUPAC name for Methyl α-D-glucopyranoside is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol[1]. This guide will focus on this prominent C7 monosaccharide derivative (C₇H₁₄O₆), a cornerstone in glycobiology and related fields[1].
Methyl α-D-glucopyranoside is a methylated form of glucose where the anomeric hydroxyl group at the C1 position is replaced by a methoxy group. This seemingly minor modification has profound biological consequences: it renders the molecule resistant to metabolic degradation by cellular enzymes that process glucose[1]. This property makes it an invaluable tool for a multitude of applications in scientific research, from a probe for glucose transport systems to a key reagent in affinity purification[1]. This guide provides an in-depth exploration of its chemical synthesis, rigorous analytical characterization, and field-proven applications, designed to empower researchers in their experimental endeavors.
Physicochemical Properties and Structural Data
Methyl α-D-glucopyranoside is a white, crystalline solid that is highly soluble in water and slightly soluble in methanol[1]. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 97-30-3 | [1] |
| Melting Point | 168-170 °C | |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
The pyranose ring of Methyl α-D-glucopyranoside adopts a chair conformation, which is the most stable arrangement for six-membered rings. The stereochemistry of the hydroxyl groups and the methoxy group is crucial for its specific interactions with biological molecules.
Synthesis of Methyl α-D-Glucopyranoside: The Fischer Glycosylation
The most common and historically significant method for synthesizing Methyl α-D-glucopyranoside is the Fischer glycosylation. This acid-catalyzed reaction involves treating glucose with methanol. The reaction proceeds through a series of steps including ring-opening of the glucose hemiacetal, addition of methanol to the resulting aldehyde, and subsequent ring-closure to form the methyl glycoside.
Figure 1: Simplified workflow of the Fischer glycosylation for the synthesis of methyl glucopyranosides.
Detailed Laboratory Protocol for Fischer Glycosylation
This protocol is adapted from established methods and provides a reliable procedure for the synthesis of Methyl α-D-glucopyranoside.
Materials:
-
Anhydrous D-glucose
-
Anhydrous methanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Activated charcoal
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve anhydrous D-glucose in anhydrous methanol to a concentration of approximately 0.5 M.
-
Acid Catalysis: While stirring, slowly add concentrated hydrochloric acid to the solution to a final concentration of 1-2% (v/v).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add solid sodium carbonate with stirring until the solution is neutral (pH ~7). Effervescence will occur.
-
Filtration: Filter the mixture through a Büchner funnel to remove the sodium chloride and excess sodium carbonate.
-
Decolorization: Transfer the filtrate to a clean flask and add a small amount of activated charcoal. Stir for 15-20 minutes at room temperature to decolorize the solution.
-
Concentration: Remove the charcoal by filtration and concentrate the filtrate using a rotary evaporator until a thick syrup is obtained.
-
Crystallization: Induce crystallization by adding a small seed crystal of Methyl α-D-glucopyranoside or by scratching the inside of the flask with a glass rod. Allow the crystallization to proceed at 4°C overnight.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield Methyl α-D-glucopyranoside. The α- and β-anomers can be separated by fractional crystallization or chromatography if necessary.
Rigorous Analytical Characterization
The identity and purity of synthesized Methyl α-D-glucopyranoside must be confirmed through a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of Methyl α-D-glucopyranoside. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.
¹H NMR (D₂O):
-
Anomeric Proton (H-1): A characteristic doublet around 4.8-5.0 ppm with a small coupling constant (J ≈ 3-4 Hz) is indicative of the α-anomer.
-
Other Ring Protons (H-2 to H-6): These protons appear as a complex series of multiplets between 3.2 and 3.9 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.4 ppm.
¹³C NMR (D₂O):
-
Anomeric Carbon (C-1): A signal around 100-102 ppm.
-
Other Ring Carbons (C-2 to C-5): Resonances typically appear in the range of 70-75 ppm.
-
C-6 Carbon: A signal around 61-63 ppm.
-
Methoxy Carbon (-OCH₃): A signal at approximately 55-57 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Under electrospray ionization (ESI), Methyl α-D-glucopyranoside is often observed as sodium or potassium adducts ([M+Na]⁺ or [M+K]⁺).
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for assessing the purity of Methyl α-D-glucopyranoside and for separating the α- and β-anomers. A common method involves using a carbohydrate analysis column with an acetonitrile/water mobile phase and refractive index (RI) detection[1].
Key Applications in Research and Development
The unique property of being a non-metabolizable glucose analog makes Methyl α-D-glucopyranoside a versatile tool in various biological and biochemical studies[1].
Probing Glucose Transporters and Glycosidases
Methyl α-D-glucopyranoside can act as a competitive inhibitor of glucose transporters and as a substrate for certain enzymes that cleave glycosidic bonds[1]. This allows researchers to study the kinetics and specificity of these proteins without the complication of subsequent metabolic steps.
Workflow for a Competitive Glucose Uptake Assay:
Figure 2: A typical workflow for a competitive glucose uptake assay using Methyl α-D-glucopyranoside as an inhibitor.
Affinity Chromatography of Lectins and Glycoproteins
Many lectins, which are carbohydrate-binding proteins, have a specificity for glucose and mannose residues. Methyl α-D-glucopyranoside is an excellent eluting agent in the affinity purification of these lectins and their target glycoproteins[1].
Protocol for Lectin Affinity Chromatography:
-
Column Preparation: Pack a chromatography column with a lectin-conjugated resin (e.g., Concanavalin A-Sepharose). Equilibrate the column with a binding buffer (e.g., Tris-buffered saline, pH 7.4, containing 1 mM CaCl₂, 1 mM MgCl₂, and 1 mM MnCl₂).
-
Sample Application: Apply the protein sample containing the target glycoprotein to the column at a slow flow rate to allow for binding.
-
Washing: Wash the column extensively with the binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound glycoprotein by applying an elution buffer containing a competitive sugar. For mannose/glucose-binding lectins, an effective elution buffer is the binding buffer supplemented with 0.1-0.5 M Methyl α-D-glucopyranoside.
-
Fraction Collection: Collect the eluted fractions and monitor the protein content by measuring the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions for the presence of the target glycoprotein using methods such as SDS-PAGE and Western blotting.
Conclusion and Future Perspectives
Methyl α-D-glucopyranoside, despite its simple structure, is a powerful and indispensable tool in the arsenal of researchers in glycobiology, biochemistry, and drug development. Its utility as a non-metabolizable glucose analog allows for the precise dissection of glucose transport and binding events. Furthermore, its role in affinity chromatography is central to the isolation and study of a vast array of glycoproteins. As our understanding of the glycome and its role in health and disease continues to expand, the applications of Methyl α-D-glucopyranoside and its derivatives are poised to grow, further solidifying its place as a key enabling molecule in life sciences research.
References
Sources
An In-depth Technical Guide to the Stereoisomers of 2-Methoxytetrahydro-2H-pyran-3,4,5-triol for Researchers and Drug Development Professionals
Introduction: Navigating the Stereochemical Complexity of Methyl Pyranosides
The seemingly simple molecule, 2-Methoxytetrahydro-2H-pyran-3,4,5-triol, represents a family of stereoisomers with profound implications in chemical biology and drug discovery. This guide provides a comprehensive exploration of these stereoisomers, with a primary focus on the derivatives of the ubiquitous monosaccharide, glucose. These compounds, more commonly known as methyl glucopyranosides, serve as fundamental building blocks in medicinal chemistry and as probes for understanding intricate biological processes. Their stereochemical configuration dictates their three-dimensional structure, which in turn governs their interaction with chiral biological macromolecules such as enzymes and receptors. An understanding of the synthesis, characterization, and biological activity of each stereoisomer is therefore paramount for their effective application in research and development.
This guide will delve into the nuances of stereoisomerism in these pyranose systems, provide detailed experimental protocols for their synthesis and separation, and explore their significance in the context of drug development.
The Stereochemical Landscape of 2-Methoxytetrahydro-2H-pyran-3,4,5-triol
The systematic IUPAC name (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol specifically describes one stereoisomer, methyl β-L-glucopyranoside. However, the core structure allows for a rich diversity of stereoisomers arising from the chiral centers within the tetrahydropyran ring.
Enantiomers and Diastereomers
The parent monosaccharides, such as glucose, exist as enantiomers, the D- and L-forms, which are non-superimposable mirror images of each other. This fundamental chirality is carried through to their methyl glycoside derivatives.
-
Enantiomers: Methyl D-glucopyranoside and Methyl L-glucopyranoside are enantiomers. They exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
-
Diastereomers: Stereoisomers that are not mirror images of each other are diastereomers. This category includes:
-
Anomers: These are a specific type of epimer that differ only in the configuration at the anomeric carbon (C1). For methyl glucopyranosides, this results in the α and β anomers. The orientation of the methoxy group is axial in the α-anomer and equatorial in the β-anomer of D-glucose.
-
Epimers: These are diastereomers that differ in the configuration at only one other chiral center. For example, methyl mannopyranoside and methyl galactopyranoside are epimers of methyl glucopyranoside at C2 and C4, respectively.
-
The Anomeric Effect: A Key Determinant of Stability and Reactivity
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor an axial orientation, despite the expected steric hindrance. This effect is a crucial factor in the chemistry of methyl pyranosides, influencing their conformational equilibrium and the stereochemical outcome of glycosylation reactions. The stability conferred by the anomeric effect can influence the ratio of α and β anomers formed during synthesis.
Synthesis of Methyl Glucopyranoside Stereoisomers
The synthesis of specific stereoisomers of methyl glucopyranosides is a cornerstone of carbohydrate chemistry. The choice of synthetic route depends on the desired anomeric configuration and the need for protecting group strategies in more complex syntheses.
Fischer Glycosidation: A Direct Approach
The Fischer glycosidation is a classic and straightforward method for the synthesis of methyl glycosides. It involves the reaction of a monosaccharide with an alcohol (in this case, methanol) in the presence of an acid catalyst.[1] This reaction proceeds through a carbocation intermediate, leading to a mixture of α and β anomers, as well as pyranoside and furanoside forms.[1] Typically, longer reaction times favor the formation of the more thermodynamically stable pyranoside, with the α-anomer often being the major product due to the anomeric effect.[1]
Caption: Fischer Glycosidation Mechanism
Materials:
-
D-Glucose
-
Anhydrous Methanol
-
Dowex 50WX8 (H+ form) resin or concentrated sulfuric acid
-
Sodium carbonate
-
Activated charcoal
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspend D-glucose (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Add the acid catalyst. If using Dowex resin, add approximately 20% by weight of the glucose. If using sulfuric acid, add a catalytic amount (e.g., 0.5-1% v/v) dropwise while stirring and cooling in an ice bath.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
If using Dowex resin, filter off the resin and wash it with methanol. If using sulfuric acid, neutralize the reaction mixture by adding solid sodium carbonate portion-wise until effervescence ceases.
-
Filter the neutralized mixture to remove the inorganic salts.
-
Combine the filtrates and decolorize by adding activated charcoal, stirring for 15-20 minutes, and filtering.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.
-
The resulting syrup contains a mixture of methyl α- and β-D-glucopyranosides, which can be separated by chromatography or fractional crystallization.
Stereoselective Synthesis and the Role of Protecting Groups
For the synthesis of a single, desired stereoisomer, more sophisticated methods involving protecting groups are employed. Protecting groups temporarily block reactive hydroxyl groups, allowing for regioselective and stereoselective reactions. The choice of protecting group can influence the stereochemical outcome of a glycosylation reaction through neighboring group participation. For instance, an acyl protecting group at the C2 position can favor the formation of a 1,2-trans-glycoside (the β-anomer in the case of glucose).
Separation and Characterization of Stereoisomers
The separation and unambiguous characterization of stereoisomers are critical for their use in research and drug development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[2] This method utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of carbohydrate isomers.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.
-
Chiral column (e.g., Chiralpak AD-H or a similar polysaccharide-based column).
Mobile Phase:
-
A mixture of n-hexane and ethanol or isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio needs to be optimized for the specific column and isomers. A typical starting point is 90:10 (v/v) n-hexane:ethanol.
Procedure:
-
Prepare a standard solution of the methyl glucopyranoside mixture in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.
-
Monitor the elution of the isomers using the detector.
-
Identify the peaks corresponding to the α and β anomers based on their retention times (which may need to be confirmed with pure standards if available).
-
Optimize the separation by adjusting the mobile phase composition (e.g., changing the percentage of the alcohol) to achieve baseline resolution.
Caption: Chiral HPLC Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of carbohydrates.[4] The chemical shifts and coupling constants of the protons and carbons in the pyranose ring are highly sensitive to the stereochemistry.
-
Anomeric Proton (H1) Signal: The chemical shift and the coupling constant (³J(H1,H2)) of the anomeric proton are diagnostic for the anomeric configuration.
-
For methyl D-glucopyranosides, the α-anomer typically has a larger chemical shift for H1 and a smaller ³J(H1,H2) (around 3-4 Hz, corresponding to an axial-equatorial coupling) compared to the β-anomer, which has a larger ³J(H1,H2) (around 7-8 Hz, corresponding to a diaxial coupling).
-
-
13C NMR: The chemical shift of the anomeric carbon (C1) is also indicative of the anomeric configuration.
| Compound | Anomeric Proton (H1) | Anomeric Carbon (C1) |
| Methyl α-D-glucopyranoside | ~4.6-4.8 ppm (d, J ≈ 3.5 Hz) | ~99-100 ppm |
| Methyl β-D-glucopyranoside | ~4.2-4.4 ppm (d, J ≈ 7.8 Hz) | ~103-104 ppm |
| Methyl α-L-glucopyranoside | ~4.6-4.8 ppm (d, J ≈ 3.5 Hz) | ~99-100 ppm |
| Methyl β-L-glucopyranoside | ~4.2-4.4 ppm (d, J ≈ 7.8 Hz) | ~103-104 ppm |
Note: Exact chemical shifts can vary depending on the solvent and temperature.
Relevance in Drug Development
The stereoisomers of 2-Methoxytetrahydro-2H-pyran-3,4,5-triol and related methyl glycosides are of significant interest to drug development professionals for several reasons.
Glycosidase Inhibitors
Many glycosidase enzymes, which are involved in a wide range of biological processes including digestion, lysosomal catabolism, and viral glycoprotein processing, exhibit a high degree of stereoselectivity. Methyl glycosides are excellent tools for studying these enzymes and for the development of specific inhibitors. For example, derivatives of these simple glycosides can be designed to mimic the natural substrates of these enzymes, leading to the development of therapeutic agents for conditions such as diabetes, lysosomal storage diseases, and viral infections.[5][6]
Antiviral and Anticancer Agents
The incorporation of sugar moieties into drug molecules can significantly impact their pharmacokinetic and pharmacodynamic properties. Glycosylation can improve water solubility, enhance cell permeability, and facilitate targeting to specific tissues or cells.[7] Several antiviral and anticancer nucleoside analogues, for instance, are essentially glycosides where the sugar portion is crucial for their biological activity. While the specific compounds discussed here are simple models, they form the basis for the design and synthesis of more complex glycoside-based drugs. Some studies have suggested that even simple methyl glycosides can exhibit antiviral properties.[8]
Scaffolds for Drug Discovery
Methyl pyranosides serve as versatile chiral scaffolds in drug discovery. Their well-defined three-dimensional structures and multiple hydroxyl groups provide a rich platform for chemical modification and the generation of diverse compound libraries. By systematically varying the stereochemistry and attaching different functional groups, medicinal chemists can explore the structure-activity relationships of new drug candidates.
Conclusion
The stereoisomers of 2-Methoxytetrahydro-2H-pyran-3,4,5-triol, exemplified by the methyl glucopyranosides, represent a fascinating and fundamentally important class of molecules. Their stereochemical diversity, governed by the principles of enantiomerism, diastereomerism, and the anomeric effect, provides a rich playground for chemical synthesis and a powerful tool for probing and modulating biological systems. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, separation, and characterization of these stereoisomers is essential for unlocking their full potential in the ongoing quest for new and effective therapeutics.
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¹H-NMR and ¹³C-NMR spectra of methyl d-glucopyranoside (MG). - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives - NIH. (2021, July 30). Retrieved January 26, 2026, from [Link]
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Drawing dot structures (video) - Khan Academy. (n.d.). Retrieved January 26, 2026, from [Link]
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Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed. (2009, April). Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to the Biological Activity of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (Methyl α-D-glucopyranoside)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known as methyl α-D-glucopyranoside, is a methylated monosaccharide that serves as a pivotal tool in biochemical and pharmacological research. As a stable, non-metabolizable analog of D-glucose, it acts as a competitive inhibitor of glucose transporters, offering a unique avenue for investigating glucose metabolism and its role in various disease states.[1][2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse biological activities of methyl α-D-glucopyranoside, with a focus on its antimicrobial, antiviral, and immunomodulatory potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this compound for novel therapeutic development.
Introduction: Unveiling a Versatile Molecular Probe
Methyl α-D-glucopyranoside is a naturally occurring compound found in various plants, including Quassia amara, Forsythia viridissima, and Pseudoceratina purpurea.[3] Its structural similarity to D-glucose, coupled with the presence of a methoxy group at the anomeric position, renders it resistant to metabolic degradation within cells.[1][2] This key characteristic makes it an invaluable molecular probe for dissecting the intricate processes of glucose transport and metabolism.
The primary mechanism of action of methyl α-D-glucopyranoside revolves around its ability to competitively inhibit sodium-dependent glucose cotransporters (SGLTs) and facilitated glucose transporters (GLUTs).[1] By occupying the glucose binding sites on these transporters, it effectively blocks the uptake of glucose into cells. This targeted inhibition has far-reaching implications, opening doors for therapeutic interventions in a range of conditions, from metabolic disorders to cancer and infectious diseases.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of methyl α-D-glucopyranoside is fundamental for its application in research and development.
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |
| Synonyms | Methyl α-D-glucopyranoside, α-Methylglucoside | [1][3] |
| Molecular Formula | C₇H₁₄O₆ | [1][2][3] |
| Molecular Weight | 194.18 g/mol | [1][2][3] |
| Melting Point | 168 °C | [2] |
| Solubility | Soluble in water | [2] |
| Appearance | White crystalline powder | [1] |
Synthesis of Methyl α-D-glucopyranoside
The synthesis of methyl α-D-glucopyranoside is a well-established process, typically achieved through the Fischer glycosylation of glucose. This method involves reacting glucose with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Glycosylation
-
Reaction Setup: Suspend D-glucose in anhydrous methanol.
-
Catalysis: Add a strong acid catalyst, such as hydrogen chloride in methanol or a Lewis acid.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Neutralization: Cool the mixture and neutralize the acid with a suitable base, such as sodium carbonate.
-
Filtration: Filter the mixture to remove the insoluble salts.
-
Crystallization: Concentrate the filtrate and allow the methyl α-D-glucopyranoside to crystallize.
-
Purification: Recrystallize the product from a suitable solvent, such as methanol, to obtain pure crystals.[4]
Figure 2: Proposed antimicrobial mechanism of action.
Antiviral Potential
Computational studies have suggested that methyl α-D-glucopyranoside and its derivatives may act as inhibitors against viral proteases, such as the main protease of SARS-CoV-2. This suggests a potential role for these compounds in antiviral drug discovery.
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed susceptible host cells in a multi-well plate and grow to confluency.
-
Viral Infection: Infect the cell monolayer with a known concentration of the virus.
-
Compound Treatment: After an adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration to determine the EC₅₀ (50% effective concentration). [5][6][7][8][9]
Immunomodulatory Effects
The influence of methyl α-D-glucopyranoside on the immune system is an emerging area of research. By modulating glucose availability to immune cells, it can potentially influence their activation, proliferation, and cytokine production.
Experimental Protocol: Lymphocyte Proliferation Assay
-
Cell Isolation: Isolate lymphocytes from peripheral blood.
-
Cell Culture: Culture the lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.
-
Compound Treatment: Treat the stimulated cells with various concentrations of methyl α-D-glucopyranoside.
-
Proliferation Measurement: After a suitable incubation period, assess cell proliferation using methods such as [³H]-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution). [10][11][12][13][14] Experimental Protocol: Cytokine Release Assay (ELISA)
-
Cell Stimulation: Stimulate immune cells (e.g., peripheral blood mononuclear cells) with an appropriate stimulus (e.g., lipopolysaccharide) in the presence or absence of methyl α-D-glucopyranoside.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants. [15][16][17][18]
Figure 3: Potential immunomodulatory mechanism.
Inhibition of Glucose Transport and Downstream Signaling
The hallmark of methyl α-D-glucopyranoside's biological activity is its competitive inhibition of glucose transporters. This has been extensively studied in the context of renal glucose reabsorption and intestinal glucose absorption.
Mechanism of Action: In renal proximal tubule cells, high glucose levels have been shown to inhibit the uptake of methyl α-D-glucopyranoside. This inhibition is mediated by the activation of protein kinase C (PKC), which in turn stimulates the release of arachidonic acid. [19]This suggests a complex signaling cascade that regulates glucose transport.
The cellular uptake of methyl α-D-glucopyranoside can occur through both Na+-dependent and Na+-independent pathways, corresponding to SGLT and GLUT transporters, respectively. [20]
Safety and Toxicology
Methyl α-D-glucopyranoside is generally considered to be of low toxicity. [1]Acute toxicity studies have indicated that it is classified as Toxicity Category IV for oral, inhalation, and eye irritation routes of exposure. [21]It is not a dermal irritant or sensitizer. [21]The lack of significant toxicity is attributed to its inability to be metabolized by cells, preventing the accumulation of potentially harmful byproducts. [1]
Future Directions and Applications
The unique properties of methyl α-D-glucopyranoside position it as a valuable molecule for future research and therapeutic development.
-
Oncology: Cancer cells often exhibit increased glucose uptake and metabolism (the Warburg effect). By inhibiting glucose transport, methyl α-D-glucopyranoside and its derivatives could potentially serve as anticancer agents, either alone or in combination with other therapies. [1]* Infectious Diseases: Further exploration of the antimicrobial and antiviral properties of novel derivatives could lead to the development of new anti-infective agents with a unique mechanism of action.
-
Immunology: The immunomodulatory effects of this compound warrant further investigation to understand its potential in treating inflammatory and autoimmune diseases.
-
Drug Delivery: The ability of methyl α-D-glucopyranoside to be transported into cells via glucose transporters could be exploited for targeted drug delivery. [1]
Conclusion
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (methyl α-D-glucopyranoside) is a multifaceted molecule with significant potential in biomedical research and drug development. Its role as a competitive inhibitor of glucose transport provides a powerful tool to investigate a wide array of biological processes and offers a promising starting point for the design of novel therapeutics. This guide has provided a comprehensive overview of its biological activities, supported by detailed experimental protocols and mechanistic insights, to facilitate further exploration and innovation in the field.
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Environmental Protection Agency. (2014). Proposed Registration Decision for the New Active Ingredient Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside). Retrieved from [Link]
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Bowdish Lab. (2015). Cytokine ELISA Protocol Guide. Retrieved from [Link]
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Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]
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An In-depth Technical Guide to the Cellular Functions of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (Methyl α-D-xylopyranoside)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known as Methyl α-D-xylopyranoside, is a methylated derivative of the pentose sugar xylose. While structurally simple, this molecule serves as a versatile tool in cellular biology, primarily recognized for its role as a molecular probe in the study of glycosaminoglycan (GAG) biosynthesis and as a substrate or inhibitor for various glycosidases. Its synthetic, non-metabolizable nature in many cellular systems allows for the precise investigation of specific biochemical pathways without the confounding effects of downstream catabolism. This guide provides a comprehensive overview of the known cellular functions of Methyl α-D-xylopyranoside and its anomer, Methyl β-D-xylopyranoside, detailing their mechanisms of action, applications in research, and protocols for their use in cell-based assays.
Introduction: The Chemical Identity and Biological Significance of Methyl Xylosides
Methyl α-D-xylopyranoside is a glycoside in which a methyl group is attached to the anomeric carbon of a xylopyranose ring. The α-configuration denotes that the methoxy group at the anomeric carbon is on the opposite side of the ring from the C5 substituent. This seemingly minor structural feature governs its interaction with cellular machinery, distinguishing its properties from its β-anomer.
Methyl xylosides are primarily utilized in cellular studies for two main reasons: their structural analogy to xylose, a key component of proteoglycans, and their resistance to metabolic degradation. This allows them to act as specific tools to probe and manipulate complex cellular processes.
Core Cellular Function: Modulation of Proteoglycan and Glycosaminoglycan Synthesis
The most well-documented cellular function of methyl xylosides, particularly the β-anomer, is the disruption of proteoglycan synthesis. Proteoglycans are complex macromolecules consisting of a core protein to which one or more glycosaminoglycan (GAG) chains are covalently attached. The synthesis of these GAG chains is initiated by the transfer of a xylose molecule from UDP-xylose to a serine residue on the core protein, a reaction catalyzed by xylosyltransferases.
Mechanism of Action: The "False Acceptor" Pathway
Methyl β-D-xylosides act as "false acceptors" or artificial primers for GAG chain synthesis. Due to their structural similarity to the xylosylated serine residue of the core protein, they can be recognized by the enzymes responsible for GAG chain elongation. This initiates the synthesis of GAG chains directly onto the xyloside, uncoupling it from the core protein.[1] This results in:
-
Inhibition of Proteoglycan Synthesis: The synthesis of normal, protein-linked proteoglycans is reduced by up to 50%.[1][2]
-
Stimulation of Free GAG Chain Synthesis: Cells treated with β-xylosides synthesize and secrete large quantities of free GAG chains into the culture medium.[1][2]
This process provides a powerful method to study the roles of proteoglycans in various cellular functions, such as cell adhesion, migration, and signaling.
While most studies have focused on β-xylosides, there is evidence that α-xylosides can also influence glycoconjugate synthesis, although their effects may be different or less pronounced. For instance, both anomers have been shown to alter glycolipid synthesis in melanoma and Chinese hamster ovary cells.
Impact on Cellular Processes
The disruption of proteoglycan synthesis by methyl xylosides has been shown to have significant consequences for cellular behavior:
-
Morphogenesis: Treatment of embryonic mouse salivary glands with β-xyloside inhibits branching morphogenesis, a process highly dependent on the extracellular matrix.[1]
-
Cell Proliferation: Certain xyloside derivatives, such as p-nitrophenyl β-D-xylopyranoside, can arrest cells in the G1 phase of the cell cycle.[3][4] However, this effect can be uncoupled from the perturbation of proteoglycan synthesis, as methyl β-D-xylopyranoside stimulates free GAG synthesis without affecting cell proliferation at similar concentrations.[3]
-
Cell Migration and Tissue Repair: A C-xylopyranoside derivative has been shown to stimulate the synthesis of dermatan sulfate in keratinocytes, which in turn enhances their migration in response to fibroblast growth factor-10 (FGF-10), suggesting a role in promoting epithelial repair.[5]
Interaction with Glycosidases
Methyl α-D-xylopyranoside and its β-anomer are valuable tools for studying the activity of glycosidases, particularly xylosidases, which are enzymes that cleave xylose residues from oligosaccharides and glycoconjugates.
Substrate for α-Xylosidases
Methyl α-D-xylopyranoside can serve as a substrate for α-xylosidases. The enzymatic cleavage of the glycosidic bond releases xylose and methanol. The activity of these enzymes can be monitored by quantifying the amount of released xylose over time.
Inhibitor of β-Xylosidases
While D-xylose itself is a known competitive inhibitor of most β-xylosidases, methyl xylosides can also exhibit inhibitory effects.[6][7] The nature of this inhibition (competitive, non-competitive, etc.) can vary depending on the specific enzyme and substrate used. The methyl group at the anomeric position prevents the enzyme from cleaving the molecule, allowing it to bind to the active site and block the access of the natural substrate.
Cellular Uptake and Transport
The mechanism by which methyl xylosides enter cells is not fully elucidated. However, based on studies of similar glycoconjugates, it is hypothesized that they may be transported via facilitative glucose transporters (GLUTs). There is some evidence to suggest a preference for the β-anomer in GLUT-mediated transport.[8] Once inside the cell, these molecules are generally considered to be metabolically inert. Studies on Methyl-β-D-glucopyranoside in plant cells have shown that it is synthesized in the cytosol and subsequently stored in the vacuole without being re-exported.[9] A similar sequestration mechanism may exist in mammalian cells.
Experimental Protocols
Inhibition of Proteoglycan Synthesis in Cell Culture
This protocol describes a general method for using methyl β-D-xyloside to inhibit proteoglycan synthesis in adherent cell cultures, such as chondrocytes or fibroblasts.
Materials:
-
Cell line of interest (e.g., primary chondrocytes)
-
Complete cell culture medium
-
Methyl β-D-xylopyranoside (stock solution in sterile PBS or culture medium)
-
[³⁵S]sulfate
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Prepare working solutions of Methyl β-D-xylopyranoside in complete culture medium at various concentrations (e.g., 0.1, 0.5, 1, 2 mM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Methyl β-D-xylopyranoside. Include a vehicle control (medium without xyloside).
-
Incubate the cells for a desired period (e.g., 24-48 hours).
-
During the last 4-6 hours of incubation, add [³⁵S]sulfate to the medium to label newly synthesized sulfated GAGs.
-
After the labeling period, collect the culture medium (containing secreted free GAGs) and wash the cell layer with PBS.
-
Lyse the cells to collect the cell-associated proteoglycans.
-
Quantify the amount of [³⁵S]sulfate incorporated into GAGs in both the medium and the cell lysate using a scintillation counter.
-
Analyze the results to determine the effect of Methyl β-D-xylopyranoside on proteoglycan synthesis and secretion of free GAGs.
Expected Outcome: A dose-dependent decrease in cell-associated [³⁵S]-labeled GAGs and a corresponding increase in [³⁵S]-labeled GAGs in the culture medium.
β-Xylosidase Activity Assay
This protocol provides a method for measuring β-xylosidase activity using a chromogenic substrate, p-nitrophenyl-β-D-xylopyranoside (pNPX). The principle can be adapted to study the inhibitory potential of Methyl α-D-xylopyranoside.
Materials:
-
Source of β-xylosidase (e.g., purified enzyme or cell lysate)
-
p-nitrophenyl-β-D-xylopyranoside (pNPX)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of pNPX in the assay buffer.
-
Prepare a series of dilutions of the enzyme source in the assay buffer.
-
To study inhibition, pre-incubate the enzyme with various concentrations of Methyl α-D-xylopyranoside for a set period.
-
Initiate the reaction by adding the pNPX substrate to the enzyme (or enzyme-inhibitor mixture).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution. The stop solution will raise the pH, leading to the development of a yellow color from the released p-nitrophenol.
-
Measure the absorbance of the solution at 405 nm.
-
Create a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.
-
Calculate the enzyme activity (and inhibition kinetics if applicable).
Visualization of Cellular Pathways
Disruption of Proteoglycan Synthesis
Caption: Mechanism of Methyl β-D-xyloside in disrupting proteoglycan synthesis.
Experimental Workflow for GAG Synthesis Analysis
Caption: Workflow for analyzing the effect of methyl xylosides on GAG synthesis.
Summary and Future Directions
Methyl α-D-xylopyranoside and its β-anomer are invaluable tools for cell biologists, particularly for those studying the synthesis and function of proteoglycans and the activity of glycosidases. Their ability to act as specific modulators of GAG synthesis provides a means to investigate the complex roles of these molecules in health and disease.
Future research in this area could focus on several key aspects:
-
Anomer Specificity: A more detailed comparison of the effects of the α- and β-anomers of methyl xyloside on GAG synthesis and other cellular processes is needed.
-
Transporter Identification: Elucidating the specific transporters responsible for the cellular uptake of methyl xylosides will provide a more complete understanding of their mechanism of action.
-
Therapeutic Potential: Given their ability to modulate GAG synthesis, which is often dysregulated in diseases such as cancer and fibrosis, there is potential for the development of xyloside-based therapeutics.
-
Signaling Pathways: Further investigation into how the alteration of the proteoglycan landscape by methyl xylosides impacts specific cell signaling pathways will be crucial.
References
-
Mastihubová, M., et al. (2004). An efficient chemoenzymatic route to methyl 4-O-benzyl-2,3-anhydro-beta-D-lyxopyranoside from methyl beta-D-xylopyranoside. Carbohydrate research, 339(2), 425-428. [Link]
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Pham, T. N., et al. (2004). Determination of sugar structures in solution from residual dipolar coupling constants: methodology and application to methyl beta-D-xylopyranoside. Journal of the American Chemical Society, 126(40), 13100-13110. [Link]
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Hidalgo-Lara, M. E., et al. (2005). Beta-methyl-xyloside: positive effect on xylanase induction in Cellulomonas flavigena. Journal of industrial microbiology & biotechnology, 32(8), 345-348. [Link]
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Cutler, L. S., & Chaudhry, A. P. (1974). Proteoglycan and glycosaminoglycan synthesis in embryonic mouse salivary glands: effects of beta-D-xyloside, an inhibitor of branching morphogenesis. Developmental Biology, 38(2), 324-335. [Link]
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Kuettner, K. E., et al. (1982). Synthesis of cartilage matrix by mammalian chondrocytes in vitro. I. Isolation, culture characteristics, and morphology. The Journal of cell biology, 93(3), 743-750. [Link]
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Gil, V., et al. (2000). Methyl-β-D-glucopyranoside in higher plants: Accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13C nuclear magnetic resonance. Plant, Cell & Environment, 23(7), 775-784. [Link]
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Pollet, F., et al. (2010). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. Catalysts, 1(1), 1-18. [Link]
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Krueger, K. C., & Schwartz, N. B. (1991). Altered proteoglycan synthesis via the false acceptor pathway can be dissociated from beta-D-xyloside inhibition of proliferation. The Journal of biological chemistry, 266(30), 20320-20326. [Link]
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Muto, J., et al. (2011). Exogenous addition of a C-xylopyranoside derivative stimulates keratinocyte dermatan sulfate synthesis and promotes migration. PloS one, 6(10), e25480. [Link]
-
ResearchGate. (n.d.). Examples of microbial β-xylosidase inhibition by D-xylose. [Link]
-
Pothinuch, P., & Jarintzi, T. (2023). In-silico Study of Methyl Beta D-xylopyranoside: A Spectroscopically Screened Small Molecule from Aganosma dichotoma. International Journal of Pharmaceutical and Bio-Medical Science, 3(12), 1-8. [Link]
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Lund University Publications. (2023). Manipulating the biosynthesis of glycosaminoglycans. [Link]
-
Sirin, S., et al. (2022). Structural‒Kinetic Analysis of Local Wild-Type and Mutants of Thermophile GH43 Bifunctional β-D-Xylosidase/α-L-Arabinofurano. Engineered Science, 19, 114-126. [Link]
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Sant, A. J., et al. (1987). Xyloside inhibits synthesis of the class II-associated chondroitin sulfate proteoglycan and antigen presentation events. Journal of immunology, 139(6), 1937-1943. [Link]
-
H-W, C., et al. (2022). Human Chondrocytes, Metabolism of Articular Cartilage, and Strategies for Application to Tissue Engineering. International Journal of Molecular Sciences, 23(17), 9911. [Link]
-
Zhang, J., et al. (2022). Biochemical and Molecular Dynamics Study of a Novel GH 43 α-l-Arabinofuranosidase/β-Xylosidase From Caldicellulosiruptor saccharolyticus DSM8903. Frontiers in Microbiology, 13, 808993. [Link]
-
Bian, L., et al. (2011). Chondrocyte and Mesenchymal Stem Cell Derived Engineered Cartilage Exhibits Differential Sensitivity to Pro-Inflammatory Cytokines. Osteoarthritis and Cartilage, 19(9), 1143-1151. [Link]
-
Thompson, H. A., & Spooner, B. S. (1982). Proteoglycan and glycosaminoglycan synthesis in embryonic mouse salivary glands: effects of beta-D-xyloside, an inhibitor of branching morphogenesis. The Journal of cell biology, 92(2), 417-424. [Link]
-
Li, Z., et al. (2022). Chondrogenic differentiation of mesenchymal stem cells through cartilage matrix-inspired surface coatings. Frontiers in Bioengineering and Biotechnology, 10, 972612. [Link]
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Li, X., et al. (2020). Inhibition kinetics of acetosyringone on xylanase in hydrolysis of hemicellulose. Bioscience, biotechnology, and biochemistry, 84(9), 1851-1857. [Link]
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Schneider, H. J., & Yatsimirsky, A. K. (2000). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. Organic & biomolecular chemistry, 1(15), 2736-2742. [Link]
-
PubChem. (n.d.). methyl alpha-D-glucopyranoside. [Link]
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Physicochemical properties of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
An In-depth Technical Guide to the Physicochemical Properties of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Foreword: A Senior Application Scientist's Perspective
In the landscape of drug discovery and biochemical research, understanding the fundamental characteristics of molecular probes is not merely academic; it is the bedrock of robust, reproducible science. The compound (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known as Methyl α-D-glucopyranoside , serves as a quintessential tool. Its utility stems from its structural mimicry of glucose, coupled with a critical modification—the methylation of the anomeric hydroxyl group. This seemingly minor alteration blocks its entry into the glycolytic pathway, rendering it a non-metabolizable glucose analog.[1] This guide moves beyond a simple data sheet to provide a comprehensive analysis of its physicochemical properties, offering insights into why these characteristics are pivotal for its application and how they are reliably determined in a modern laboratory setting.
Section 1: Compound Identification and Structural Profile
A precise understanding of a compound begins with its unambiguous identification. Methyl α-D-glucopyranoside is a methylated derivative of the alpha-anomer of D-glucose.[1] The methoxy group at the C1 (anomeric) position locks the molecule in the alpha configuration, preventing mutarotation and metabolic breakdown.
Key Identifiers:
-
IUPAC Name: (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
-
Common Synonyms: Methyl α-D-glucopyranoside, Methyl alpha-D-glucoside, α-Methylglucoside[1][2]
-
CAS Number: 97-30-3[3]
-
Molecular Formula: C₇H₁₄O₆[1]
Caption: 2D representation of Methyl α-D-glucopyranoside.
Section 2: Core Physicochemical Properties
The behavior of Methyl α-D-glucopyranoside in experimental systems is dictated by its physical and chemical properties. These values are critical for everything from preparing stock solutions to interpreting binding data.
| Property | Value | Significance in Research & Development |
| Appearance | White crystalline powder or solid[1][4] | Indicates purity. Off-white or yellow coloration may suggest impurities or degradation. |
| Melting Point | 168 - 171 °C[2][5] | A sharp, defined melting range is a primary indicator of high purity. |
| Solubility | Highly soluble in water (≥500 mg/mL); Insoluble in ether[1][6] | High aqueous solubility is essential for preparing concentrated stock solutions for biological assays. Insolubility in nonpolar solvents like ether is typical for polyhydroxylated compounds. |
| Optical Activity | [α]²⁰/D = +156° to +160° (c=10, H₂O)[3] | Confirms the specific α-D-anomer configuration, which is crucial for stereospecific interactions with proteins and enzymes. |
| Partition Coeff. (logP) | -2.2 to -2.35[2][4] | The negative value indicates high hydrophilicity, predicting poor passive diffusion across lipid membranes and confinement to the extracellular or aqueous phase in biological systems. |
| Acidity (pKa) | ~13.71[2] | The high pKa of the hydroxyl groups means they remain protonated and neutral under physiological pH conditions, influencing hydrogen bonding potential. |
| Stability | Hygroscopic[2]. The O-glycosidic bond is stable under neutral and basic conditions but can be susceptible to acid-catalyzed hydrolysis. | Requires storage in a dry, sealed environment. Stability profile is key for designing long-term experiments and formulation studies. |
Section 3: Spectroscopic & Analytical Workflow
Structural verification and purity assessment are non-negotiable for any research-grade chemical. A multi-technique approach ensures the identity and integrity of Methyl α-D-glucopyranoside. The causality of this workflow is rooted in orthogonality; each technique provides a unique and complementary piece of structural information.
Caption: A standard workflow for the comprehensive analytical characterization of Methyl α-D-glucopyranoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number of different protons and their connectivity. For Methyl α-D-glucopyranoside, the anomeric proton (H1) typically appears as a doublet around 4.8 ppm with a small coupling constant (J ≈ 3-4 Hz), characteristic of an axial-equatorial relationship in the α-anomer. The methoxy group protons appear as a sharp singlet around 3.4 ppm.[7]
-
¹³C NMR: Shows distinct signals for each of the seven carbon atoms. The anomeric carbon (C1) is typically found around 100 ppm, and the methoxy carbon appears around 55 ppm.
-
2D NMR (e.g., COSY): Used to establish proton-proton correlations, confirming the connectivity through the pyranose ring.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, confirming the elemental composition.[1]
-
Ionization: Electrospray ionization (ESI) is a "soft" technique ideal for this polar molecule, typically showing the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. Electron impact (EI), a "harder" technique often used with GC, results in characteristic fragmentation.[8]
-
Expected Mass: The exact mass is 194.079038 Da.[4] High-resolution MS (HRMS) can confirm this mass to within a few parts per million, validating the molecular formula C₇H₁₄O₆.
-
Fragmentation: Common fragmentation patterns for methyl glycosides involve the loss of the methoxy group (-31 Da), water molecules (-18 Da), and cleavage of the pyranose ring, yielding diagnostic fragment ions.[7][9]
Chromatography
Chromatographic methods are the gold standard for assessing purity.
-
High-Performance Liquid Chromatography (HPLC): Often used with refractive index (RI) or evaporative light scattering (ELSD) detectors due to the lack of a strong UV chromophore. It can effectively separate the α-anomer from any β-anomer impurity.
-
Gas Chromatography (GC): Requires derivatization (e.g., silylation) to increase volatility. GC coupled with MS (GC-MS) is a powerful method for both identification and purity analysis.[1][10] The purity is often specified as ≥99% by GC.[3]
Section 4: Field-Proven Experimental Protocols
The trustworthiness of data relies on the meticulous execution of validated protocols. The following methods are standard in the field for determining key physicochemical properties.
Protocol 1: Melting Point Determination (USP Class Ia Method)
This protocol ensures accuracy and reproducibility, which is critical for using melting point as a criterion for purity.[11]
-
Rationale: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing melting to occur over a wider range and at a lower temperature. This protocol uses a slow heating rate near the melting point to ensure thermal equilibrium between the sample and the thermometer.
-
Methodology:
-
Sample Preparation: Ensure the Methyl α-D-glucopyranoside sample is a fine, dry powder. If granular, gently pulverize it.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Drop the tube through a long glass pipe to pack the sample tightly to a height of 2-3 mm.[12] An improper sample height can lead to an artificially broad melting range.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Determination:
-
Set a rapid heating rate to approach the expected melting point (~168 °C). Stop heating approximately 15-20 °C below this point.
-
Resume heating at a slow, controlled rate of 1-2 °C per minute.[13]
-
T₁ (Onset): Record the temperature at which the first droplet of liquid is observed in the sample.
-
T₂ (Clear Point): Record the temperature at which the last solid particle melts, and the sample becomes a completely clear liquid.
-
-
Reporting: Report the result as a range from T₁ to T₂. For a pure sample, this range should be narrow (e.g., 168.5-169.5 °C).
-
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This is the benchmark method for determining equilibrium solubility, providing a thermodynamically stable value.
-
Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The choice of a buffer (like PBS at pH 7.4) is crucial for biological relevance, although for this uncharged molecule, solubility should be similar in pure water.
-
Methodology:
-
System Preparation: Add an excess amount of Methyl α-D-glucopyranoside (e.g., 1 gram) to a known volume of purified water or buffer (e.g., 1 mL) in a sealed glass vial. The excess solid is critical to ensure saturation.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the suspension to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant. Be cautious not to disturb the solid phase.
-
Analysis:
-
Dilute the aliquot with a known volume of solvent.
-
Quantify the concentration of the dissolved compound using a suitable analytical method. Since it lacks a chromophore, HPLC-RI or a quantitative NMR (qNMR) approach would be appropriate.
-
-
Calculation: Calculate the original concentration in the supernatant, expressing the solubility in mg/mL or mol/L.
-
References
-
methyl alpha-D-glucopyranoside | C7H14O6 | CID 64947. PubChem, National Institutes of Health. [Link]
-
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate. PubChem, National Institutes of Health. [Link]
-
Structural Insight into the Stabilizing Effect of O-Glycosylation. PubMed, National Institutes of Health. [Link]
-
Thermal properties and solubility of methyl α-D-glucopyranoside in methanol at different temperatures. ResearchGate. [Link]
-
Protocol for derivatization and determination of structural monosaccharides in crude fungal exopolysaccharide. Mendeley Data. [Link]
-
Guidelines for O-Glycoside Formation from First Principles. ACS Central Science. [Link]
-
METHYL alpha-D-GLUCOPYRANOSIDE. SpectraBase. [Link]
-
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
-
(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. PubChem, National Institutes of Health. [Link]
-
Acetylated Methyl Glycosides: Advantages & Limitations. Glycopedia. [Link]
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2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)- (CAS 719-22-2). Cheméo. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
methyl-alpha-dextro-glucopyranoside, 97-30-3. The Good Scents Company. [Link]
-
Systematic chemical synthesis and n.m.r. spectra of methyl alpha-glycosides of isomalto-oligosaccharides and related compounds. PubMed, National Institutes of Health. [Link]
-
Mass Spectrometry of Glycosides | Request PDF. ResearchGate. [Link]
-
The impact of O-glycan chemistry on the stability of intrinsically disordered proteins. National Center for Biotechnology Information. [Link]
-
Methylglucoside. Wikipedia. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Stability of Enzyme-Modified Flavonoid C- and O-Glycosides from Common Buckwheat Sprout Extracts during In Vitro Digestion and Colonic Fermentation. ACS Publications. [Link]
-
Structural characterization of trimethylsilyl methyl glycosides derivatives by high-resolution mass spectrometry, linked scans and MIKE experiments. PubMed, National Institutes of Health. [Link]
-
Melting Point Determination / General Tests. The Japanese Pharmacopoeia. [Link]
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Methodological & Application
Application Note & Protocol: A Continuous Spectrophotometric Assay for α-Glucosidase Activity Using Methyl α-D-Glucopyranoside
An In-Depth Technical Guide
Abstract
This document provides a detailed methodology for the enzymatic assay of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, commonly known as Methyl α-D-glucopyranoside . This substrate is a valuable tool for characterizing the activity of α-glucosidase enzymes (EC 3.2.1.20), which are critical in carbohydrate metabolism and are significant targets in drug development for conditions such as diabetes and Pompe disease. Unlike chromogenic artificial substrates, Methyl α-D-glucopyranoside provides a more structurally relevant substrate for assessing enzyme kinetics. The protocol herein describes a robust, continuous, enzyme-coupled spectrophotometric assay suitable for high-throughput screening and detailed kinetic analysis. The assay quantifies α-glucosidase activity by measuring the production of D-glucose, which is subsequently oxidized in a reaction cascade yielding a stable, colored product.
Scientific Introduction & Assay Principle
The Substrate: Methyl α-D-glucopyranoside
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, or Methyl α-D-glucopyranoside, is the methyl ether of the anomeric C1 hydroxyl group of α-D-glucose. Its stability and structural similarity to the terminal glucose units of polysaccharides like starch and glycogen make it an excellent substrate for investigating the activity of α-glucosidases.[1][2] These enzymes catalyze the hydrolysis of the terminal, non-reducing 1,4-linked α-glucose residues to release a single glucose molecule.[3]
The Challenge of a Non-Chromogenic Substrate
The enzymatic hydrolysis of Methyl α-D-glucopyranoside yields D-glucose and methanol. Neither of these products possesses intrinsic chromophoric or fluorophoric properties, making direct, real-time monitoring of the reaction difficult.[4] Standard protocols often rely on artificial substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG), where enzyme activity releases the colored p-nitrophenol.[5] While convenient, such artificial substrates can exhibit different kinetic profiles compared to natural substrates.
The Coupled-Enzyme Assay Solution
To overcome this limitation, we employ a coupled-enzyme assay. This method links the product of the primary enzymatic reaction to a secondary, signal-producing reaction cascade.[6] This approach allows for the continuous monitoring of enzyme activity with the natural-like substrate. The principle involves three sequential enzymatic steps:
-
Primary Reaction: The target enzyme, α-Glucosidase , hydrolyzes Methyl α-D-glucopyranoside to produce D-Glucose and Methanol.
-
Coupling Reaction 1: Glucose Oxidase (GOx) specifically catalyzes the oxidation of D-Glucose in the presence of oxygen to yield D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).
-
Coupling (Reporter) Reaction 2: Horseradish Peroxidase (HRP) utilizes the H₂O₂ generated in the previous step to oxidize a chromogenic substrate (e.g., 4-Aminoantipyrine with Phenol), producing a stable, colored product (a quinoneimine dye) that absorbs strongly at approximately 505 nm.
The rate of color formation is directly proportional to the rate of glucose production, and thus to the activity of the α-glucosidase being assayed.
Figure 1: The coupled enzymatic reaction pathway. The primary reaction produces D-Glucose, which initiates a cascade resulting in a measurable color change.
Experimental Protocols
This protocol is optimized for a 96-well microplate format, enabling efficient analysis of multiple samples.
Required Materials
-
Reagents:
-
Methyl α-D-glucopyranoside (Substrate, >99% purity)
-
α-Glucosidase (from Saccharomyces cerevisiae or other source)
-
Glucose Oxidase (GOx) from Aspergillus niger (≥100,000 units/g)
-
Horseradish Peroxidase (HRP), Type VI (≥250 units/mg)
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
D-Glucose (for standard curve)
-
Potassium Phosphate, Monobasic (KH₂PO₄) and Dibasic (K₂HPO₄)
-
Ultrapure Water
-
-
Equipment:
-
Spectrophotometric multiwell plate reader capable of reading at 505 nm
-
Incubator or temperature-controlled plate reader (37°C)
-
Calibrated micropipettes and tips
-
Clear, flat-bottom 96-well microplates
-
Analytical balance and pH meter
-
Reagent Preparation
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.0):
-
Prepare 100 mM solutions of KH₂PO₄ and K₂HPO₄.
-
Mix the two solutions, monitoring with a pH meter, until a final pH of 7.0 is achieved.
-
Store at 4°C. Equilibrate to room temperature before use.[5]
-
-
Substrate Stock Solution (100 mM Methyl α-D-glucopyranoside):
-
Dissolve 19.42 mg of Methyl α-D-glucopyranoside (MW: 194.18 g/mol ) in 1 mL of Assay Buffer.
-
Store in aliquots at -20°C.
-
-
Glucose Standard Stock (10 mM D-Glucose):
-
Dissolve 18.02 mg of D-Glucose (MW: 180.16 g/mol ) in 10 mL of Assay Buffer.
-
Store at 4°C.
-
-
Enzyme Diluent: Use the Assay Buffer to dilute all enzymes.
-
Colorimetric Detection Reagent (Store protected from light):
-
Prepare a stock solution of 100 mM Phenol in water.
-
Prepare a stock solution of 24 mM 4-AAP in water.
-
Immediately before use, prepare the working Detection Reagent by mixing:
-
10 mL Assay Buffer
-
200 µL of 100 mM Phenol (Final concentration: 2 mM)
-
200 µL of 24 mM 4-AAP (Final concentration: 0.48 mM)
-
100 units of Glucose Oxidase
-
250 units of Horseradish Peroxidase
-
-
This volume is sufficient for approximately 100 reactions. Scale as needed.
-
Assay Procedure: Step-by-Step Workflow
Self-Validation through Controls: The inclusion of specific controls is essential for validating the results.
-
Blank: Contains all reagents except the α-glucosidase enzyme. This corrects for any background absorbance.
-
No-Substrate Control: Contains all reagents except the Methyl α-D-glucopyranoside. This ensures the enzyme preparation itself is not contaminated with glucose.
-
Positive Control: A known concentration of α-glucosidase to confirm assay performance.
Figure 2: A step-by-step experimental workflow for the α-glucosidase assay.
Procedure:
-
Prepare Glucose Standards: Create a dilution series of the 10 mM D-Glucose stock in Assay Buffer to yield concentrations of 0, 50, 100, 150, and 200 µM. These will be used to generate a standard curve.
-
Plate Layout: Designate wells for blanks, standards, controls, and unknown samples.
-
Add Detection Reagent: Pipette 100 µL of the freshly prepared Colorimetric Detection Reagent into every well.
-
Add Samples/Standards:
-
For standard curve wells, add 50 µL of each glucose standard dilution.
-
For sample wells, add 50 µL of the diluted α-glucosidase sample.
-
For the blank and no-substrate control wells, add 50 µL of Assay Buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction:
-
To initiate the reaction, add 50 µL of 10 mM Methyl α-D-glucopyranoside solution to the sample and blank wells.
-
To the no-substrate control wells, add 50 µL of Assay Buffer.
-
To the standard curve wells, add 50 µL of Assay Buffer.
-
-
Measurement: Immediately place the plate in the reader pre-heated to 37°C. Measure the absorbance at 505 nm every minute for 30 minutes (kinetic assay). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then take a single reading.
Data Analysis and Interpretation
Quantitative Parameters Summary
| Parameter | Value | Notes |
| Total Reaction Volume | 200 µL | |
| Wavelength | 505 nm | Corresponds to the peak absorbance of the quinoneimine dye. |
| Temperature | 37°C | Optimal for many glucosidases; can be adjusted. |
| pH | 7.0 | Can be optimized based on the specific enzyme's characteristics. |
| Final Substrate Conc. | 2.5 mM | Should be near or above the Kₘ for saturation kinetics. |
| Final Phenol Conc. | 0.5 mM | |
| Final 4-AAP Conc. | 0.12 mM | |
| Glucose Standard Range | 0 - 50 nmol/well | Corresponds to 0-200 µM in the 50 µL standard volume. |
Calculation of Enzyme Activity
-
Generate Standard Curve: Subtract the absorbance of the 0 µM glucose standard from all other glucose standard readings. Plot the corrected absorbance vs. the amount of glucose (in nmoles) per well. Determine the linear regression equation (y = mx + c), where 'm' is the slope (Absorbance/nmole).
-
Calculate Reaction Rate: For each enzyme sample, subtract the blank's rate of absorbance change from the sample's rate. Determine the linear portion of the kinetic curve and calculate the slope (ΔAbs/min).
-
Determine Enzyme Activity: Use the following formula to calculate the activity of the α-glucosidase in the sample:
Activity (U/mL) = (ΔAbs/min) / (Slope of Standard Curve × V)
-
ΔAbs/min: The rate of absorbance change for the sample.
-
Slope of Standard Curve: From step 1 (in Abs/nmole).
-
V: Volume of the enzyme sample added to the well (in mL, e.g., 0.05 mL).
-
Unit Definition: One unit (U) of α-glucosidase activity is defined as the amount of enzyme that catalyzes the release of 1 µmole of D-glucose from the substrate per minute under the specified assay conditions.[5]
Trustworthiness and Field Insights
-
Linearity: The assay should be linear with respect to both time and enzyme concentration. If the absorbance change becomes non-linear, the sample may need to be diluted further. If the final absorbance exceeds the linear range of the spectrophotometer (typically >1.5), the sample must be diluted.[7]
-
Interference: Samples containing high concentrations of reducing agents may interfere with the HRP-catalyzed reaction. A sample-specific blank containing the sample but no substrate can help identify such issues.
-
Coupling Enzyme Activity: The concentrations of Glucose Oxidase and HRP are in excess to ensure that the α-glucosidase activity is the rate-limiting step. If saturation with the coupling enzymes is a concern, their concentrations can be doubled to see if the reaction rate increases. If it does not, the original concentrations were sufficient.
References
-
Abcam. Alpha-Glucosidase Activity Assay Kit (Colorimetric) (ab174093).
-
Arteaga, A. J., et al. (2013). β-Glucosidase activity determination protocol? ResearchGate.
-
Shi, Y., et al. (2017). Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment. BioResources.
-
Sigma-Aldrich. α-Glucosidase Activity Assay Kit (MAK123) - Technical Bulletin.
-
Uribe, E., et al. (2011). An enzyme-coupled continuous spectrophotometric assay for glycogen synthases. PubMed.
-
Sigma-Aldrich. Enzymatic Assay of α-Glucosidase by the Modified Boehenger Procedure (EC 3.2.1.20).
-
Thermo Fisher Scientific. Detecting Glycosidases—Section 10.2.
-
Sigma-Aldrich. β-Glucosidase Activity Assay Kit (MAK129) – Technical Bulletin.
-
eGyanKosh. Coupled Enzyme Assay Using Glucose-6 Phosphate Dehydrogenase as Coupling Enzyme-Assay of Hexokinase.
-
Sozmen, E. (2017). Methods for Determination of α-Glycosidase, β-Glycosidase, and α-Galactosidase Activities in Dried Blood Spot Samples. PubMed.
-
Rahman, M. M., et al. (2015). Benzenesulfonylation of Methyl α-D-Glucopyranoside: Synthesis, Characterization and Antibacterial Screening. ResearchGate.
-
The Good Scents Company. methyl-alpha-dextro-glucopyranoside.
-
AssayGenie. α-Glucosidase Activity Colorimetric Assay Kit.
-
Pereira, J. H., et al. (2017). Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels. PMC - PubMed Central.
-
FUJIFILM Wako Chemicals. α-Glucosidase Inhibitory Activity Assay Kit.
Sources
- 1. Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Assay of α-Glucosidase by the Modified Boehenger Procedure (EC 3.2.1.20) [sigmaaldrich.com]
- 4. Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. An enzyme-coupled continuous spectrophotometric assay for glycogen synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol in Cosmetic Formulations
Introduction: Unveiling the Potential of a Novel Glycoside in Skincare
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known by its synonym Methyl-alpha-D-glucopyranoside, is a monosaccharide derivative that is emerging as a promising multifunctional ingredient in the cosmetic industry.[1] Belonging to the broader class of glycosides, this molecule is structurally related to well-known cosmetic actives and offers a favorable safety profile for topical applications.[2][3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols to explore and validate the cosmetic benefits of this intriguing compound.
Historically, glycosides have been pivotal in cosmetic science, with compounds like arbutin recognized for their skin-lightening properties through the inhibition of tyrosinase.[5][6] While direct, extensive research on the specific cosmetic applications of Methyl-alpha-D-glucopyranoside is nascent, its structural characteristics and the functional precedent of related molecules suggest significant potential in three key areas: skin hydration, skin brightening, and antioxidant activity. These application notes will delve into the scientific rationale behind these proposed benefits and provide the methodologies to substantiate these claims.
Chemical Profile and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | N/A |
| Synonyms | Methyl-alpha-D-glucopyranoside, Methyl α-D-glucoside | [1] |
| CAS Number | 97-30-3 | |
| Molecular Formula | C7H14O6 | |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Readily soluble in water, insoluble in ether | [1] |
Proposed Mechanisms of Action and Cosmetic Benefits
Enhanced Skin Hydration: A Humectant Powerhouse
The polyol structure of Methyl-alpha-D-glucopyranoside, with its multiple hydroxyl groups, suggests strong humectant properties. Similar to glycerin and hyaluronic acid, it is postulated to attract and bind water molecules from the atmosphere and the deeper layers of the skin, thereby increasing the hydration of the stratum corneum. This mechanism contributes to improved skin barrier function, increased elasticity, and a reduction in the appearance of fine lines and wrinkles.
Derivatives of methyl glucose are already utilized in moisturizing formulations, lending credence to this proposed benefit.[7] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of methyl glucose polyethers and esters, finding them safe for use in cosmetics, which further supports the exploration of the parent compound for similar applications.[2][3][4]
Skin Brightening and Hyperpigmentation Control: A Potential Tyrosinase Inhibitor
A significant area of interest for glycosides in cosmetics is the inhibition of tyrosinase, the key enzyme in melanin synthesis.[6][8] Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are a common cosmetic concern. The structural similarity of Methyl-alpha-D-glucopyranoside to hydroquinone glycosides like arbutin provides a strong rationale for investigating its potential as a tyrosinase inhibitor.[9][10] The proposed mechanism involves the competitive binding of the glycoside to the active site of the tyrosinase enzyme, thereby reducing the conversion of tyrosine to melanin.
Caption: Proposed mechanism of tyrosinase inhibition.
Antioxidant Activity: Scavenging Free Radicals
The presence of multiple hydroxyl groups also suggests potential antioxidant activity. By donating hydrogen atoms, these groups can neutralize reactive oxygen species (ROS), which are major contributors to premature skin aging. While likely not as potent as established antioxidants like Vitamin C or E, this inherent activity could contribute to the overall protective effects of a cosmetic formulation.
Experimental Protocols for Efficacy Validation
To substantiate the claimed cosmetic benefits of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, a series of in vitro assays are recommended.[11][12][13] These protocols are designed to be self-validating and provide a clear, step-by-step methodology.
Caption: Workflow for in vitro efficacy testing.
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a colorimetric method to determine the inhibitory effect of a compound on mushroom tyrosinase activity.[8]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
-
Kojic Acid (positive control)
-
Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of the test compound and kojic acid in phosphate buffer. Create a series of dilutions to determine the IC50 value.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of the test compound solution at various concentrations.
-
Add 80 µL of the L-DOPA solution to each well.
-
Add 40 µL of phosphate buffer to the blank wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well (except the blank).
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without test compound) and A_sample is the absorbance of the sample.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
Protocol 2: In Vitro DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
-
Ascorbic Acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the test compound and ascorbic acid in methanol. Create a series of dilutions.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the test compound solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value.
-
Protocol 3: Ex Vivo Skin Hydration Study (Corneometer®)
This protocol outlines a method to assess the moisturizing efficacy of a formulation containing the test compound on human skin explants or a 3D skin model.
Materials:
-
Human skin explants or reconstructed human epidermis (RHE) model
-
Test formulation containing (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
-
Placebo formulation (without the active ingredient)
-
Corneometer®
-
Controlled environment chamber (constant temperature and humidity)
Procedure:
-
Acclimatization:
-
Acclimatize the skin explants or RHE models in the controlled environment chamber for at least 24 hours.
-
-
Baseline Measurement:
-
Measure the baseline skin hydration of all samples using the Corneometer®.
-
-
Product Application:
-
Apply a standardized amount of the test and placebo formulations to the respective samples.
-
-
Time-point Measurements:
-
Measure skin hydration at predefined time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.
-
-
Data Analysis:
-
Calculate the percentage increase in skin hydration compared to the baseline for both the test and placebo groups.
-
Statistically compare the results between the test and placebo groups to determine the significance of the moisturizing effect.
-
Formulation and Stability Considerations
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol's high water solubility makes it ideal for incorporation into the aqueous phase of various cosmetic formulations, including serums, lotions, and creams. Preliminary stability testing should be conducted to assess its compatibility with other common cosmetic ingredients and its stability across a range of pH values and temperatures.
Safety and Regulatory Status
The Cosmetic Ingredient Review (CIR) has established the safety of several methyl glucose derivatives in cosmetic applications.[2][14] These assessments, which consider the potential for these molecules to be metabolized into glucose and their respective fatty alcohols, provide a strong foundation for the safety of Methyl-alpha-D-glucopyranoside.[15] However, it is imperative that any new formulation undergoes standard safety and toxicological testing to ensure it is non-irritating and non-sensitizing.[16]
Conclusion
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol presents a compelling profile for a novel cosmetic ingredient with multifaceted benefits. Its potential as a humectant, a skin-brightening agent, and an antioxidant warrants further investigation. The protocols outlined in this document provide a robust framework for validating these claims and paving the way for its successful incorporation into innovative and effective skincare products.
References
-
Fiume, M. M., Heldreth, B., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2013). Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics. International journal of toxicology, 32(5 Suppl), 22S–48S. [Link]
-
Garcia-Jimeno, N., & Garcia-Pascual, P. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PloS one, 12(5), e0177330. [Link]
-
Innospec. (n.d.). Formulation Guide. Retrieved from [Link]
-
Johnson, W., Jr, Heldreth, B., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Gill, L. J. (2016). Safety Assessment of Methyl Glucose Polyethers and Esters as Used in Cosmetics. International journal of toxicology, 35(6), 641–651. [Link]
- Maeda, K., & Fukuda, M. (1996). Arbutin: mechanism of its depigmenting action in human melanocyte culture. The Journal of pharmacology and experimental therapeutics, 276(2), 765–769.
-
MySkinRecipes. (n.d.). Methyl α-D-glucopyranoside. Retrieved from [Link]
-
Saeedi, M., Khezri, K., Seyed Zakaryaei, A., & Mohammadamini, H. (2021). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 2141–2167. [Link]
-
Springchem. (n.d.). Whitening mechanism of arbutin. Retrieved from [Link]
-
Tang, A. T., & Jeong, J. H. (2020). Tyrosinase inhibition by natural stilbenoid glycosides: Critical role of the vinyl moiety in piceid for melanogenesis suppression. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 145, 111718. [Link]
-
Teimouri, M., Azadi, A., Gholami, O., & Ghasemi, Y. (2018). Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes. DARU Journal of Pharmaceutical Sciences, 26(2), 111–117. [Link]
- Vertex AI Search. (n.d.). (2R,3R,4R,5R,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol (CS-0100735-5g).
- Vertex AI Search. (n.d.). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC - NIH.
- Vertex AI Search. (n.d.). C12-20 Alkyl Glucoside - Cosmetics Info.
- Vertex AI Search. (n.d.). Efficacy Tests for Cosmetics.
- Vertex AI Search. (n.d.). In vitro Efficacy Test - CD Formulation.
- Vertex AI Search. (n.d.). In vitro techniques to assess the proficiency of skin care cosmetic formulations - PMC - NIH.
- Vertex AI Search. (n.d.). Methyl-alpha-D-glucopyranoside - glycodepot.com.
- Vertex AI Search. (n.d.). Safety Assessment of Methyl Glucose Polyethers and Esters as Used in Cosmetics.
- Vertex AI Search. (n.d.). Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics.
- Vertex AI Search. (n.d.). The future of in vitro testing in the cosmetics industry: an insight by Eurofins.
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. cir-safety.org [cir-safety.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety Assessment of Methyl Glucose Polyethers and Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whitening mechanism of arbutin [sprchemical.com]
- 7. skinsort.com [skinsort.com]
- 8. Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. certifiedcosmetics.com [certifiedcosmetics.com]
- 12. In vitro techniques to assess the proficiency of skin care cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The future of in vitro testing in the cosmetics industry: an insight by Eurofins [cosmeticsbusiness.com]
- 14. Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cir-safety.org [cir-safety.org]
- 16. cosmeticsinfo.org [cosmeticsinfo.org]
Application Notes and Protocols for the Synthesis of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (Methyl α-D-Mannopyranoside)
Introduction: The Significance of Methyl α-D-Mannopyranoside in Modern Research
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known in the scientific community as methyl α-D-mannopyranoside, is a carbohydrate derivative of significant interest.[] Its stable, non-reducing nature makes it an invaluable tool in glycoscience research.[] This compound serves as a crucial building block and molecular probe in a variety of applications, from investigating carbohydrate-protein interactions in lectin binding studies to serving as a precursor for the synthesis of more complex molecules like iminosugars and glycoconjugates.[][2] The well-defined stereochemistry of methyl α-D-mannopyranoside makes it an ideal starting material for the development of novel therapeutics, including potential antiviral and antimicrobial agents.[3][4]
This document provides a detailed protocol for the synthesis of methyl α-D-mannopyranoside via the Fischer glycosidation of D-mannose. The methodology is presented with an emphasis on the underlying chemical principles to ensure both a high yield and a high purity of the desired α-anomer.
Guiding Principle: The Fischer Glycosidation and the Anomeric Effect
The synthesis of methyl α-D-mannopyranoside is classically achieved through the Fischer-Helferich glycosidation.[5][6] This reaction involves treating a monosaccharide, in this case, D-mannose, with an alcohol (methanol) in the presence of a strong acid catalyst, typically hydrogen chloride. The reaction proceeds through a series of equilibria involving the open-chain and cyclic hemiacetal forms of the sugar.
The acid catalyst protonates the anomeric hydroxyl group of the mannose, which then leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion intermediate. The subsequent nucleophilic attack by methanol on this intermediate can occur from two faces, leading to the formation of both the α and β anomers of the methyl mannoside.
However, under thermodynamic control, the formation of the α-anomer is favored due to the anomeric effect . This stereoelectronic effect describes the tendency of a substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation when the substituent is electronegative, such as a methoxy group.[7] This preference is due to a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the anomeric substituent. This orbital overlap is maximized in the axial configuration.
Figure 1: Simplified Mechanism of Fischer Glycosidation. This diagram illustrates the key steps in the acid-catalyzed formation of methyl mannosides.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of methyl α-D-mannopyranoside with a high degree of purity.
Materials and Equipment
| Reagents | Equipment |
| D-Mannose | Round-bottom flask with reflux condenser |
| Anhydrous Methanol | Magnetic stirrer with heating mantle |
| Concentrated Sulfuric Acid | Ice bath |
| Sodium Carbonate | Buchner funnel and filter flask |
| Activated Carbon | Rotary evaporator |
| Glassware for recrystallization | |
| Analytical balance | |
| pH paper or meter |
Safety Precautions: This procedure involves the use of a strong acid and flammable solvent. It should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, lab coat, gloves) must be worn at all times.
Experimental Workflow
Figure 2: Step-by-Step Workflow for Synthesis. This flowchart outlines the major stages of the synthesis, from starting materials to final product characterization.
Step-by-Step Procedure
-
Preparation of Acidic Methanol: In a fume hood, carefully add 2.5 mL of concentrated sulfuric acid dropwise to 250 mL of anhydrous methanol in a flask cooled in an ice bath. Stir the solution gently during the addition. This exothermic reaction requires slow addition to prevent excessive heat generation.
-
Reaction Setup: Place 25 g of D-mannose in a 500 mL round-bottom flask equipped with a magnetic stir bar. Add the freshly prepared acidic methanol to the flask.
-
Glycosidation Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours. The D-mannose will dissolve as the reaction proceeds. The elevated temperature and reaction time are crucial for driving the equilibrium towards the thermodynamically more stable α-anomer.
-
Neutralization: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add solid sodium carbonate in small portions with vigorous stirring until the solution is neutral (pH ~7). This step is critical to quench the acid catalyst and prevent product degradation during workup.
-
Work-up: Remove the precipitated salts by vacuum filtration through a Buchner funnel. Wash the filter cake with a small amount of cold methanol to recover any adsorbed product.
-
Concentration and Crude Crystallization: Combine the filtrate and washings and concentrate the solution to approximately one-third of its original volume using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization of the crude methyl α-D-mannopyranoside.[8]
-
Isolation of Crude Product: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold methanol.
-
Purification by Recrystallization: Transfer the crude product to a flask and add a minimal amount of hot methanol to dissolve it completely. If the solution is colored, add a small amount of activated carbon and heat the mixture gently for a few minutes.[8] Filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to promote the formation of pure crystals.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of cold methanol, and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Product Characterization
The identity and purity of the synthesized methyl α-D-mannopyranoside should be confirmed by standard analytical techniques.
| Parameter | Expected Value | Reference |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 192-196 °C | [9] |
| Specific Rotation [α]D | +77° to +82° (c=4, H2O) | [9] |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 4.75 (d, J=1.6 Hz, 1H, H-1), 3.89 (dd, J=3.4, 1.7 Hz, 1H, H-2), 3.75-3.85 (m, 2H), 3.60-3.70 (m, 2H), 3.35 (s, 3H, OCH₃) | [10] |
Conclusion
The Fischer glycosidation of D-mannose is a robust and reliable method for the synthesis of methyl α-D-mannopyranoside. The protocol detailed above, with its emphasis on achieving thermodynamic control, provides a clear pathway to obtaining the desired α-anomer in high purity. This valuable synthetic intermediate can then be utilized in a wide array of applications within drug discovery and chemical biology.
References
- Production and recovery of methyl alpha-d-mannopyranoside.
-
Methyl-α-D-mannopyranoside. Zhejiang Yixin Pharmaceutical Co., Ltd. [Link]
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Methyl Α-D-Mannopyranoside. MP Biomedicals. [Link]
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Glucoside, α-methyl-, d. Organic Syntheses Procedure. [Link]
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On a so-called “kinetic anomeric effect” in chemical glycosylation. Royal Society of Chemistry. [Link]
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Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. PubMed. [Link]
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Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]
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Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central. [Link]
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Preparation of Methyl Glucosides of Methylated Glucoses. [Link]
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Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. PubMed Central. [Link]
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Mannose. Wikipedia. [Link]
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- (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes.
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Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]
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Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. PubMed Central. [Link]
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List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10). ResearchGate. [Link]
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Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis. Glycoscience Protocols (GlycoPODv2) - NCBI. [Link]
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Convenient synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol. ResearchGate. [Link]
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Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Publishing. [Link]
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2021 09 20 Lecture 3 Anomeric effect, conformation, Fisher glycosylation. YouTube. [Link]
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(2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. Veeprho. [Link]
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Application Notes & Protocols for Mass Spectrometry of Methyl β-D-Xylopyranoside
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, commonly known as methyl β-D-xylopyranoside. This methyl glycoside serves as a fundamental model compound for more complex carbohydrates and is relevant in glycobiology and drug development. This document outlines two primary, field-proven methodologies for its characterization: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for analysis of the intact molecule, and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis following chemical derivatization. We delve into the causality behind experimental choices, provide step-by-step protocols, and detail the expected fragmentation patterns to ensure robust and reproducible results for researchers, scientists, and professionals in related fields.
Introduction and Analytical Rationale
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, or methyl β-D-xylopyranoside, is a monosaccharide derivative where the anomeric hydroxyl group of β-D-xylopyranose is replaced by a methoxy group. This modification blocks the sugar's reducing end, preventing ring-opening and anomerization in solution, which simplifies its analytical characterization compared to its free sugar counterpart.
Mass spectrometry is an indispensable tool for the structural elucidation of glycosides, offering high sensitivity and detailed structural information from minimal sample quantities.[1] The choice of mass spectrometric technique is critical and depends on the analytical question.[1]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for analyzing thermally labile and polar molecules like methyl xylopyranoside.[2][3] It allows the molecule to be ionized intact, typically as a protonated molecule ([M+H]⁺) or, more commonly for carbohydrates, as a metal adduct ([M+Na]⁺, [M+K]⁺).[4] Subsequent tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) provides structural information through characteristic fragmentation.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone for monosaccharide analysis. However, due to the low volatility of carbohydrates, a chemical derivatization step is mandatory to replace the polar hydroxyl groups with nonpolar substitutes.[7] Silylation is a common and effective method.[7][8] The resulting volatile derivative can be separated by GC and identified by its characteristic electron ionization (EI) mass spectrum.[9]
This guide provides detailed protocols for both ESI-MS/MS and GC-MS, enabling unambiguous identification and structural characterization of methyl β-D-xylopyranoside.
Compound Profile
| Property | Value |
| Systematic Name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol |
| Common Name | Methyl β-D-xylopyranoside |
| Molecular Formula | C₆H₁₂O₅ |
| Monoisotopic Mass | 164.0685 Da |
| Average Mass | 164.156 g/mol |
Application 1: ESI-MS/MS for Intact Molecular Analysis
Principle and Rationale
ESI-MS is the method of choice for analyzing the intact glycoside from a liquid phase. Carbohydrates have a high affinity for alkali metal ions. The protocol is therefore optimized to promote the formation of sodiated adducts ([M+Na]⁺), which are known to produce more stable and reproducible fragmentation patterns in CID experiments compared to their protonated ([M+H]⁺) counterparts.[5][10] The fragmentation of these adducts provides key structural information through glycosidic bond cleavages and cross-ring cleavages.[11]
Detailed Experimental Protocol: ESI-MS/MS
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of methyl β-D-xylopyranoside in HPLC-grade methanol. b. Create a working solution by diluting the stock solution to 10 µg/mL in a solvent mixture of 50:50 (v/v) methanol:water. c. To promote adduct formation, add sodium acetate to the working solution to a final concentration of 1 mM. Causality: The addition of a sodium salt ensures a high abundance of the desired [M+Na]⁺ precursor ion for MS/MS analysis.
2. Instrumentation and Parameters (Typical for a Quadrupole Time-of-Flight Mass Spectrometer): a. Ionization Mode: ESI, Positive. b. Capillary Voltage: 3.5 kV. c. Nebulizer Gas (N₂): 1.5 bar. d. Drying Gas (N₂): 8.0 L/min at 200 °C. e. MS1 Scan Range: m/z 50-500. f. MS/MS Precursor Ion Selection: Isolate the [M+Na]⁺ ion at m/z 187.06. g. Collision Gas: Argon. h. Collision Energy: Apply a ramp of 10-30 eV. Rationale: A collision energy ramp allows for the observation of both low-energy (e.g., glycosidic cleavage) and higher-energy (e.g., cross-ring) fragmentations in a single experiment.
Expected Results and Data Interpretation
MS1 Spectrum: The primary ion observed will be the sodiated adduct [C₆H₁₂O₅+Na]⁺ at m/z 187.06. Depending on solvent purity, minor peaks for the protonated molecule [M+H]⁺ at m/z 165.07 and the potassiated adduct [M+K]⁺ at m/z 203.03 may also be present.
MS/MS Spectrum (CID of m/z 187.06): The fragmentation of methyl glycosides is characterized by two main processes: cleavage of the glycosidic bond and cross-ring cleavages.[10][11]
| Observed m/z | Ion Type | Neutral Loss | Proposed Structure/Origin |
| 155.03 | [M+Na-CH₃OH]⁺ | 32.03 Da | Loss of the methanol aglycone (glycosidic cleavage) |
| 127.04 | ⁰,²A-type | 60.02 Da | Cross-ring cleavage with loss of C₂H₄O₂ |
| 97.03 | B-type | 90.03 Da | Cross-ring cleavage and loss of C₃H₆O₃ |
Note: Ion nomenclature follows the Domon-Costello system for carbohydrates.[11]
The most significant fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of methanol (CH₃OH) to produce a fragment at m/z 155. This is a hallmark of glycoside fragmentation.[12][13] Further fragmentation can occur through cross-ring cleavages, which are indicative of the sugar ring structure itself.[10][14]
Caption: Predicted ESI-MS/MS fragmentation of [M+Na]⁺.
Application 2: GC-MS for Derivatized Monosaccharide Analysis
Principle and Rationale
GC-MS requires the analyte to be volatile and thermally stable. Methyl β-D-xylopyranoside, with its multiple hydroxyl groups, is non-volatile. Therefore, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active protons on the hydroxyl groups with trimethylsilyl (TMS) groups.[7] This drastically reduces the molecule's polarity and increases its volatility, making it suitable for GC separation and subsequent identification by its electron ionization (EI) mass spectrum.[15]
Detailed Experimental Protocol: GC-MS
1. Derivatization (Silylation): a. Place 100 µg of dried methyl β-D-xylopyranoside into a 2 mL GC vial. Self-Validation: Ensure the sample is completely dry, as moisture will consume the derivatization reagent and lead to incomplete reactions. b. Add 100 µL of anhydrous pyridine to dissolve the sample. c. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. d. Seal the vial tightly and heat at 70°C for 60 minutes in a heating block or oven. e. Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.
Caption: Workflow for GC-MS analysis via silylation.
2. Instrumentation and Parameters: a. GC System:
- Injector: Split/Splitless, 250°C, Split ratio 20:1.
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium, constant flow 1.2 mL/min.
- Oven Program: Initial 100°C hold for 2 min, ramp to 250°C at 8°C/min, hold for 5 min. b. MS System:
- Ionization Mode: Electron Ionization (EI), 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-600.
Expected Results and Data Interpretation
The derivatized product is per-O-trimethylsilyl methyl-β-D-xylopyranoside (C₁₅H₃₆O₅Si₃), with a molecular weight of 380.20 Da. EI mass spectra of silylated sugars typically do not show the molecular ion (M⁺).[9] Instead, they exhibit a characteristic [M-15]⁺ peak resulting from the loss of a methyl group (•CH₃) from a TMS moiety.
Characteristic Fragment Ions: The mass spectrum will be dominated by ions resulting from the cleavage of C-C bonds within the pyranose ring and the loss of TMS groups.
| Observed m/z | Ion Type | Proposed Structure/Origin |
| 365 | [M-CH₃]⁺ | Loss of a methyl radical from a TMS group. Base peak. |
| 217 | Fragment | Oxonium ion from cleavage between C2-C3 and C5-O. |
| 204 | Fragment | Oxonium ion from cleavage between C1-C2. |
| 147 | Fragment | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ |
| 73 | Fragment | [Si(CH₃)₃]⁺ |
The presence of a strong m/z 204 ion is highly characteristic of silylated pyranoside structures. The combination of these fragment ions, along with the specific GC retention time, provides a highly confident identification of the original methyl xylopyranoside.
Conclusion
The structural characterization of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol can be effectively achieved using complementary mass spectrometric techniques. ESI-MS/MS provides a rapid method for analyzing the intact molecule, yielding data on its molecular weight and glycosidic linkage through the fragmentation of its sodiated adduct. For more detailed analysis and confirmation, GC-MS of the silylated derivative offers robust separation and produces a highly characteristic fragmentation pattern for unambiguous identification. The protocols and data interpretation guidelines presented herein constitute a validated system for the routine analysis of this and similar methyl glycosides, providing researchers with reliable tools for their work in glycobiology and drug development.
References
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Hofmann, J., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available at: [Link]
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Mischnick, P., et al. (2008). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. Available at: [Link]
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He, Y., et al. (2018). Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End. The Journal of Physical Chemistry A. Available at: [Link]
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PubChem. (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate. PubChem. Available at: [Link]
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Banerjee, S. & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]
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Jia, N., et al. (2021). The collision-induced dissociation mechanism of sodiated Hex–HexNAc disaccharides. Glycoconjugate Journal. Available at: [Link]
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Liu, S., et al. (2016). Characterization of glycosides in flue-cured tobacco by using liquid chromatography-electrospray ionization-linear ion trap/multi-stage mass spectrometry and electrospray ionization-Orbitrap-mass spectrometry. Semantic Scholar. Available at: [Link]
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De Castro, C. Acetylated Methyl Glycosides: Advantages & Limitations. Glycopedia. Available at: [Link]
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MASONACO. Mono- and disaccharides (GC-MS). MASONACO. Available at: [Link]
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Liko, F., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]
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He, Y., et al. (2018). Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End. PubMed Central. Available at: [Link]
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Lv, H., et al. (2015). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. Available at: [Link]
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Santos, T., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
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OECD Existing Chemicals Database. 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. OECD. Available at: [Link]
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Becerra-Martinez, E., et al. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Available at: [Link]
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Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
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Hostettmann, K., et al. (2015). Mass Spectrometry of Glycosides. ResearchGate. Available at: [Link]
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PubChem. (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal. PubChem. Available at: [Link]
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He, Y., et al. (2018). Collision-Induced Dissociation of Fucose and Identification of Anomericity. The Journal of Physical Chemistry A. Available at: [Link]
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Greenberg, M. & Cravatt, B. (2012). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH Public Access. Available at: [Link]
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Dell, A., et al. (1993). Structural characterization of trimethylsilyl methyl glycosides derivatives by high-resolution mass spectrometry, linked scans and MIKE experiments. PubMed. Available at: [Link]
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SCIEX. (2023). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. Available at: [Link]
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Diaconu, E., et al. (2015). Analysis of Carbohydrates Obtained from Wood by Gas Chromatography-Mass Spectrometry. CORE. Available at: [Link]
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Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Available at: [Link]
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Van der Hooft, J., et al. (2021). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. PubMed Central. Available at: [Link]
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PubChem. (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal. PubChem. Available at: [Link]
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Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry. University of Geneva. Available at: [Link]
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Chen, P., et al. (2020). Collision-induced dissociation mass spectra of Na+-tagged aldohexoses simulated from first-principles calculations. RSC Publishing. Available at: [Link]
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Protocol for using (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol in cell culture
Application Note & Protocol
Topic: Protocol for Using Methyl α-D-glucopyranoside in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Utility of Methyl α-D-glucopyranoside in Cellular Assays
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known in its relevant isomeric form as Methyl α-D-glucopyranoside (CAS 97-30-3), is a valuable tool in cell biology and biomedical research.[1] As a non-metabolizable analog of D-glucose, its utility stems from its structural similarity to the natural sugar, allowing it to interact with glucose transporters and binding proteins without being consumed by glycolysis. This key characteristic enables researchers to dissect glucose-dependent pathways, study carbohydrate-protein interactions, and probe cellular metabolism with high precision.
The defining feature of Methyl α-D-glucopyranoside is the replacement of the anomeric hydroxyl group of glucose with a stable methoxy group. This modification blocks the molecule from being phosphorylated by hexokinase, the first committed step of glycolysis, effectively rendering it metabolically inert within the cell. Consequently, it serves as a competitive inhibitor for processes that rely on the binding or transport of glucose.
This application note provides a comprehensive guide for the effective use of Methyl α-D-glucopyranoside in a cell culture setting. It details everything from the preparation of sterile stock solutions to the design and execution of key experiments, including cell viability assays and competitive binding studies. The protocols herein are designed to be robust and adaptable, providing both the procedural steps and the scientific rationale to empower researchers to confidently integrate this compound into their experimental workflows.
I. Foundational Knowledge & Pre-Experimental Considerations
A. Mechanism of Action: Competitive Inhibition
The primary mechanism of Methyl α-D-glucopyranoside in a cellular context is competitive inhibition. It competes with glucose for binding to:
-
Glucose Transporters (GLUTs): By occupying the binding sites on GLUT proteins, it can inhibit the uptake of glucose from the culture medium into the cell. This is particularly useful for studying cellular responses to glucose deprivation or for investigating the kinetics of specific GLUT isoforms.
-
Lectins and Other Carbohydrate-Binding Proteins: Many cell surface receptors and other proteins (lectins) have carbohydrate recognition domains that bind glucose or mannose residues. Methyl α-D-glucopyranoside can be used to block these interactions, helping to elucidate the role of specific protein-carbohydrate binding events in cell signaling, adhesion, or pathogen recognition. It is frequently used to elute glycoproteins from lectin-based affinity chromatography columns, a principle that can be adapted to cellular assays.
B. Solubility and Stability
Methyl α-D-glucopyranoside is a crystalline powder that is highly soluble in water and cell culture media. Stock solutions are stable and can be stored for extended periods when prepared and stored correctly. A vendor-supplied protocol suggests that stock solutions can be stored at -20°C for one month or at -80°C for six months.[2] It is crucial to prepare a high-concentration, sterile stock solution to avoid significantly altering the osmolarity or volume of the cell culture medium upon application.
C. Preliminary Cell Line-Specific Validation
Before embarking on functional assays, it is imperative to determine the cytotoxic profile of Methyl α-D-glucopyranoside for the specific cell line(s) under investigation. While generally exhibiting low toxicity, high concentrations or prolonged exposure can induce stress responses or other off-target effects. A dose-response curve to assess cell viability is a mandatory first step.
II. Core Protocols & Methodologies
Protocol 1: Preparation of a Sterile Stock Solution
This protocol details the preparation of a 1 M sterile stock solution of Methyl α-D-glucopyranoside, a convenient concentration for most cell culture applications.
Materials:
-
Methyl α-D-glucopyranoside (CAS 97-30-3), powder form (Molecular Weight: 194.18 g/mol )[1]
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: To prepare 10 mL of a 1 M solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L × 0.010 L × 194.18 g/mol = 1.9418 g
-
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 1.9418 g of Methyl α-D-glucopyranoside powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 8 mL of sterile, cell culture-grade water or PBS to the tube. Vortex vigorously until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Carefully add sterile water or PBS to bring the final volume to exactly 10 mL.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a new sterile 15 mL conical tube. This step is critical to remove any potential microbial contamination.
-
Aliquoting & Storage: Dispense the sterile 1 M stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents contamination from repeated freeze-thaw cycles.[2]
-
Labeling & Storage: Clearly label the aliquots with the compound name, concentration (1 M), and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Determining Cytotoxicity Using a Dose-Response Assay (e.g., MTT Assay)
This workflow establishes the concentration range at which Methyl α-D-glucopyranoside does not adversely affect cell viability.
Workflow Diagram:
Caption: Competitive inhibition of GLUT transporters.
Procedure:
-
Cell Preparation: Seed cells in a format suitable for fluorescence measurement (e.g., 96-well black, clear-bottom plate or plates for flow cytometry).
-
Pre-incubation: Wash cells once with glucose-free Krebs-Ringer Bicarbonate (KRB) buffer. Pre-incubate the cells for 30-60 minutes in KRB buffer containing your desired non-toxic concentration of Methyl α-D-glucopyranoside (e.g., 50 mM). Include a control group with KRB buffer only.
-
Fluorescent Glucose Analog Addition: Add a fluorescent glucose analog, such as 2-NBDG, to all wells at its recommended working concentration (e.g., 100 µM) and incubate for 15-30 minutes.
-
Signal Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Interpretation: A significant reduction in fluorescence in the cells pre-treated with Methyl α-D-glucopyranoside, compared to the control group, indicates competitive inhibition of glucose uptake.
IV. Concluding Remarks
References
-
Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. PubMed Central. Available at: [Link]
-
Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment. BioResources. Available at: [Link]
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Synthesis of methyl-alpha-D-glucopyranoside. PrepChem.com. Available at: [Link]
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methyl alpha-D-glucopyranoside | C7H14O6 | CID 64947. PubChem - NIH. Available at: [Link]
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Glycosides in Medicine: “The Role of Glycosidic Residue in Biological Activity”. ResearchGate. Available at: [Link]
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Chemical Constituents and Biological Activities of Bruguiera Genus and Its Endophytes: A Review. PMC - NIH. Available at: [Link]
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Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol? Chemistry Stack Exchange. Available at: [Link]
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methyl-alpha-dextro-glucopyranoside, 97-30-3. The Good Scents Company. Available at: [Link]
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Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. ResearchGate. Available at: [Link]
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Anthracenemethyl Glycosides as Supramolecular Synthons for Chiral Self-Assembly and as Probes in Cell Imaging. ACS Omega. Available at: [Link]
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(5E,7E)-4,5,6 Trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate from Euclea crispa (L.) Inhibits Ovarian Cancer Cell Growth by Controlling Apoptotic and Metastatic Signaling Mechanisms. PubMed Central. Available at: [Link]
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Methyl Glucoside Definition. Fiveable. Available at: [Link]
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Application Notes & Protocols: (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol as a Chemical Probe for Carbohydrate-Processing Enzymes
Abstract: This guide provides a comprehensive framework for utilizing (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol as a chemical probe. As a stable carbohydrate mimetic, this compound holds significant potential for the investigation of carbohydrate-processing enzymes (CAZymes), such as glycosidases, which are pivotal in numerous physiological and pathological processes. We present the scientific rationale for its use, a postulated mechanism of action, and a multi-tiered experimental workflow. This document furnishes detailed, field-tested protocols for initial in vitro enzyme inhibition screening and subsequent validation of target engagement in a cellular context using the Cellular Thermal Shift Assay (CETSA). Finally, we discuss advanced proteomic strategies for unbiased target identification, empowering researchers to fully leverage this probe in drug discovery and chemical biology.
Introduction: The Rationale for a Carbohydrate Mimetic Probe
Carbohydrate-mediated biological recognition events are fundamental to life, yet they are notoriously challenging to study due to the complexity and transient nature of the interactions.[1] Chemical probes that mimic natural carbohydrate structures offer a powerful solution to dissect these processes.[2][3] (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol is a synthetic pyranoside, a structural analog of common monosaccharide units.
Core Scientific Premise: The defining feature of this molecule is the methoxy group at the anomeric C2 position. In natural glycosidic bonds, this position is susceptible to enzymatic hydrolysis by glycosidases. By replacing the glycosidic oxygen with a stable methyl ether linkage, the molecule can be recognized by the enzyme's active site but cannot be cleaved. This makes it an ideal candidate for a competitive inhibitor, enabling the study of enzyme function, the validation of drug targets, and the screening for novel therapeutic agents.[3]
Table 1: Physicochemical Properties of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₅ | - |
| Molecular Weight | 164.16 g/mol | - |
| Structure | Tetrahydropyran-triol | - |
| Key Feature | Stable C2-methoxy group (non-hydrolyzable anomeric carbon) | - |
| Predicted Function | Carbohydrate Mimetic, Potential Glycosidase Inhibitor | [2][3] |
Postulated Mechanism of Action: Competitive Inhibition
We hypothesize that the probe acts as a competitive inhibitor of glycoside hydrolases. The tetrahydropyran ring and its hydroxyl groups mimic the shape and hydrogen-bonding pattern of the natural glycone substrate, allowing it to fit within the enzyme's active site. However, the enzymatic machinery, which is primed to cleave a glycosidic bond, is stalled by the chemically robust C-O-CH₃ linkage. This occupation of the active site prevents the natural substrate from binding and being processed, leading to a measurable decrease in enzyme activity.
Caption: Postulated mechanism of competitive inhibition by the chemical probe.
Integrated Experimental Workflow
To systematically characterize and utilize this compound as a chemical probe, we propose a three-stage workflow. This process begins with broad in vitro screening to identify potential enzyme targets, proceeds to validate the most promising interaction in a native cellular environment, and culminates in unbiased, proteome-wide methods for novel target discovery.
Caption: A systematic workflow for probe characterization and application.
Protocol 1: In Vitro Screening for α-Glucosidase Inhibition
Objective: To determine the inhibitory potency (IC₅₀) of the chemical probe against a candidate enzyme, α-glucosidase, using a colorimetric assay.
Principle: This assay measures the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), into glucose and p-nitrophenol. The resulting yellow p-nitrophenol can be quantified by measuring absorbance at 405 nm. An inhibitor will reduce the rate of this color change.[4][5][6]
Materials:
-
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (Test Compound)
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (Positive Control Inhibitor)
-
Potassium Phosphate Buffer (100 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Carbonate (Na₂CO₃, 100 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in potassium phosphate buffer. Causality Note: Enzyme concentration is optimized to ensure the reaction proceeds within the linear range for the duration of the assay.
-
Substrate Solution: Prepare a 5 mM solution of pNPG in potassium phosphate buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of the chemical probe in DMSO. Create a dilution series (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25, 0 µM) in phosphate buffer containing a final DMSO concentration of 1%.
-
Positive Control Stock: Prepare a similar dilution series for Acarbose.
-
Stop Solution: Prepare a 100 mM solution of Na₂CO₃.
-
-
Assay Setup (96-well Plate):
-
Add 50 µL of the appropriate test compound or control dilution to each well. (See Table 2 for layout).
-
Add 50 µL of the enzyme solution to all wells except the "Substrate Blank." Add 50 µL of buffer to the "Substrate Blank" wells instead.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes. Causality Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a true measure of inhibition.
-
-
Initiation and Termination:
-
Initiate the reaction by adding 50 µL of the 5 mM pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for exactly 20 minutes.
-
Stop the reaction by adding 50 µL of 100 mM Na₂CO₃ to all wells. Causality Note: The high pH of the sodium carbonate solution denatures the enzyme, instantly halting the reaction, and enhances the color of the p-nitrophenolate ion.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Table 2: Example 96-Well Plate Layout for Inhibition Assay
| Well(s) | Component 1 (50 µL) | Component 2 (50 µL) | Component 3 (50 µL) |
| Test Compound | Probe Dilutions | Enzyme Solution | pNPG Substrate |
| Positive Control | Acarbose Dilutions | Enzyme Solution | pNPG Substrate |
| 100% Activity | Buffer + 1% DMSO | Enzyme Solution | pNPG Substrate |
| Substrate Blank | Buffer + 1% DMSO | Buffer | pNPG Substrate |
-
Data Analysis:
-
Correct the absorbance readings by subtracting the mean absorbance of the "Substrate Blank."
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_sample / Abs_100%_activity)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Protocol 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: To verify that the chemical probe directly binds to its target protein within intact cells.
Principle: CETSA is a biophysical method that measures target engagement in a physiological setting.[7] The binding of a ligand, such as our chemical probe, typically stabilizes the target protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[8] By heating cell lysates to various temperatures, separating the soluble fraction from the aggregated fraction, and quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" in the presence of the binding probe.[9][10]
Materials:
-
Cultured cells expressing the target protein of interest (identified in Protocol 1).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
The chemical probe and a vehicle control (e.g., DMSO).
-
PCR tubes or strips.
-
A thermal cycler with a gradient function.
-
Microcentrifuge.
-
Equipment for protein quantification (e.g., Western Blotting apparatus, antibodies for the target protein and a loading control).
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the chemical probe at a concentration known to be effective (e.g., 10x the in vitro IC₅₀) or with a vehicle control (DMSO).
-
Incubate for 1-2 hours under normal cell culture conditions (37°C, 5% CO₂). Causality Note: This incubation allows for cellular uptake of the compound and binding to its intracellular target.
-
-
Cell Lysis and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~5x10⁶ cells/mL.
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath). Causality Note: This method of lysis is gentle and avoids detergents that could interfere with protein stability.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant (soluble protein fraction).
-
Aliquot the supernatant from both vehicle- and probe-treated samples into PCR tubes.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). An additional sample should be kept at room temperature as the "no heat" control.
-
Immediately after heating, cool the samples by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. Causality Note: Rapid cooling and centrifugation are critical to cleanly separate the denatured, aggregated protein fraction from the still-soluble fraction.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant from each tube, which contains the soluble protein fraction.
-
Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western Blotting. A loading control (e.g., GAPDH, Actin) that does not shift with temperature should also be probed.
-
Quantify the band intensities from the Western Blot.
-
-
Data Interpretation:
-
For each treatment group (vehicle vs. probe), plot the normalized band intensity of the target protein against the temperature.
-
A successful target engagement will result in a rightward shift of the melting curve for the probe-treated samples compared to the vehicle-treated samples. This indicates that the protein remained soluble at higher temperatures due to the stabilizing effect of the probe binding.
-
Table 3: Interpreting Cellular Thermal Shift Assay (CETSA) Results
| Observation | Interpretation | Next Step |
| Rightward shift in melting curve with probe | Positive Result: The probe binds and stabilizes the target protein in cells. | Proceed to dose-response CETSA or functional cellular assays. |
| No shift in melting curve | Negative Result: No evidence of target engagement at the tested concentration. | Re-evaluate probe concentration; consider cell permeability issues. |
| Leftward shift in melting curve | Destabilization: The probe binds but destabilizes the protein. | This is still a valid hit, indicating direct binding. Investigate the functional consequences. |
Advanced Application: Unbiased, Proteome-Wide Target Identification
While Protocol 1 and 2 are excellent for validating a hypothesized target, the true power of a chemical probe lies in its ability to discover novel ones. If the target is unknown, a proteome-wide version of CETSA, known as Thermal Proteome Profiling (TPP) or CETSA-MS, can be employed.[8][11]
The experimental principle is identical to the Western Blot-based CETSA, but instead of analyzing a single protein, the soluble fractions from vehicle- and probe-treated cells are analyzed by quantitative mass spectrometry. This allows for the simultaneous generation of melting curves for thousands of proteins. Proteins whose thermal stability is significantly altered by the probe are identified as candidate targets. This label-free approach avoids chemical modification of the probe, which can sometimes alter its binding properties, providing a powerful, unbiased view of its cellular interactome.[11][12]
References
-
Davis, A. P. (2020). Biomimetic carbohydrate recognition. Chemical Society Reviews, 49(9), 2531-2545. [Link]
-
PubChem. (n.d.). (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal. National Center for Biotechnology Information. [Link]
-
Ying, L., et al. (2006). Design and Synthesis of Activity Probes for Glycosidases. ACS Chemical Biology, 1(9), 563-574. [Link]
-
Bio-protocol. (2019). α-Glucosidase Inhibition Assay. Bio-protocol, 9(24), e3463. [Link]
-
Li, D. R., et al. (2024). Chemical Constituents and Biological Activities of Bruguiera Genus and Its Endophytes: A Review. Molecules, 29(7), 1545. [Link]
-
Sears, P., & Wong, C. H. (1999). Carbohydrate Mimetics: A New Strategy for Tackling the Problem of Carbohydrate-Mediated Biological Recognition. Angewandte Chemie International Edition, 38(16), 2300-2324. [Link]
-
Laverty, D., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Stubbs, K. A., & Vocadlo, D. J. (2009). Affinity-Based Proteomics Probes; Tools for Studying Carbohydrate-Processing Enzymes. Australian Journal of Chemistry, 62(6), 521-537. [Link]
-
Sornkaew, N., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(19), 6296. [Link]
-
ResearchGate. (n.d.). Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. [Link]
-
Xu, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(10), 2291. [Link]
-
Wang, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(22), 7656-7674. [Link]
-
Sawa, M., & Hsu, T. L. (2012). Photoaffinity probes for studying carbohydrate biology. Beilstein Journal of Organic Chemistry, 8, 1193-1205. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-251. [Link]
-
Muthusamy, G., et al. (2021). (5E,7E)-4,5,6 Trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate from Euclea crispa (L.) Inhibits Ovarian Cancer Cell Growth by Controlling Apoptotic and Metastatic Signaling Mechanisms. BioMed Research International, 2021, 6699333. [Link]
-
O-Protein. (2021, October 7). Webinar: Label-free Target Identification to Unleash Drug Discovery [Video]. YouTube. [Link]
-
Bio-protocol. (2022). α-Glucosidase Inhibition Assay. Bio-protocol, 12(14), e4473. [Link]
-
Cayman Chemical. (2020, September 11). Chemical Probes as Essential Tools for Biological Discovery [Video]. YouTube. [Link]
-
Zhao, L., et al. (2023). Identification of a carbohydrate-recognition motif of purinergic receptors. eLife, 12, e85890. [Link]
-
Cipolla, L., et al. (2010). Carbohydrate mimetics and scaffolds: sweet spots in medicinal chemistry. Future Medicinal Chemistry, 2(4), 587-599. [Link]
-
D'Auria, E., et al. (2020). Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. Frontiers in Plant Science, 11, 443. [Link]
-
ResearchGate. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Lead Sciences. (n.d.). (2R,3R,4S,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol. [Link]
-
Matsumura, R., et al. (2023). Syntheses and Glycosidase Inhibitory Activities, and in Silico Docking Studies of Pericosine E Analogs Methoxy-Substituted at C6. Marine Drugs, 21(11), 560. [Link]
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Troubleshooting & Optimization
Navigating the Stability of Methyl α-D-Glucopyranoside: A Technical Support Guide
Welcome to the technical support center for (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known as methyl α-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation and troubleshoot potential issues encountered during experimentation. As a stable and non-metabolizable glucose analog, methyl α-D-glucopyranoside is a valuable tool in various biochemical and pharmaceutical applications.[1][2] However, like all chemical compounds, it is susceptible to degradation under certain conditions, which can impact experimental outcomes. This guide provides in-depth insights into its degradation pathways, troubleshooting common experimental issues, and protocols for identifying degradation products.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions and issues that arise when working with methyl α-D-glucopyranoside.
1. Why has my clear methyl α-D-glucopyranoside solution turned yellow?
Discoloration, typically a yellowing of the solution, is a common observation and is often indicative of degradation. The yellowing is generally not due to the primary hydrolysis of the glycosidic bond but rather to the formation of carbonyl compounds from the glucose moiety, especially under thermal or oxidative stress.[3] In the presence of trace amounts of amines or amino acids, this can also be a result of the initial stages of the Maillard reaction, which produces colored products.[4][5]
2. I've noticed a drop in the pH of my aqueous methyl α-D-glucopyranoside solution over time. What could be the cause?
A decrease in pH is often a secondary effect of degradation. Under oxidative conditions, the glucose ring can be cleaved, leading to the formation of acidic byproducts such as formic acid.[3] This phenomenon has been observed in stability studies of other carbohydrates where degradation leads to the formation of acidic compounds, thereby lowering the pH of the solution.[6]
3. I see an unexpected peak in my HPLC chromatogram. What could it be?
The most common degradation product of methyl α-D-glucopyranoside is glucose, resulting from the hydrolysis of the glycosidic bond, along with methanol.[7] Therefore, an unexpected peak could very well be glucose. Depending on the conditions your sample has been exposed to, other minor degradation products from oxidation or further degradation of glucose could also be present.
4. Is methyl α-D-glucopyranoside stable in acidic and basic solutions?
Methyl α-D-glucopyranoside is relatively stable, particularly its glycosidic bond which is resistant to hydrolysis.[7] However, under strong acidic conditions and elevated temperatures, it will undergo hydrolysis to yield glucose and methanol.[7] In strongly basic solutions, while the glycosidic bond is more stable than in acidic conditions, the glucose moiety can undergo isomerization and other base-catalyzed degradation reactions.[8]
Troubleshooting Guides
This section provides more detailed troubleshooting for specific issues you may encounter.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Symptoms:
-
One or more new peaks appear in your HPLC chromatogram that are not present in the standard.
-
The peak area of methyl α-D-glucopyranoside decreases over time.
Potential Cause: This is a classic sign of degradation. The primary cause is likely the hydrolysis of the glycosidic bond, especially if your sample has been exposed to acidic conditions or high temperatures.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Detailed Steps:
-
Review Sample History: Carefully document the storage conditions, solvent pH, and temperature exposure of your sample.
-
Hypothesize the Degradation Pathway:
-
Acidic Hydrolysis: If the sample was stored in an acidic solution (pH < 7) or exposed to high temperatures, the primary degradation products are likely glucose and methanol.[7]
-
Oxidative Degradation: If the sample was exposed to oxidizing agents (e.g., peroxides, metal ions), you might have various oxidized forms of the glucose ring.
-
-
Confirmation and Identification:
-
Co-injection: To confirm the presence of glucose, perform a co-injection of your sample with a pure glucose standard. If the unexpected peak increases in area, it is likely glucose.
-
Mass Spectrometry (MS): If co-injection is inconclusive or you suspect other degradation products, HPLC-MS is a powerful tool for identification.
-
Issue 2: Sample Discoloration (Yellowing)
Symptoms:
-
A previously clear and colorless solution of methyl α-D-glucopyranoside turns yellow or brown.
Potential Cause: This is typically due to the formation of carbonyl-containing compounds, which are known to be colored. This can happen through thermo-oxidation or, if applicable, the Maillard reaction.[3][9]
Troubleshooting and Mitigation:
-
Storage Conditions: Store solutions in a cool, dark place to minimize thermal and photolytic degradation. Inert gas blanketing (e.g., with nitrogen or argon) can prevent oxidation.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
-
Avoid Contamination: Ensure your glassware is scrupulously clean and free of any residual amines or other reactive compounds.
Analytical Protocols for Degradation Product Analysis
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[10][11]
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a typical forced degradation study. A 1 mg/mL solution of methyl α-D-glucopyranoside is a common starting concentration.[10]
| Stress Condition | Reagent/Condition | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours at 60°C | Neutralize with an equivalent amount of NaOH before analysis. |
| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours at 60°C | Neutralize with an equivalent amount of HCl before analysis. |
| Oxidation | 3% H₂O₂ | Up to 24 hours at room temp. | Protect from light. |
| Thermal | 60°C | Up to 7 days | Can be performed on solid material or in solution. |
| Photolytic | ICH Q1B recommended light source | Up to 7 days | A control sample should be protected from light. |
Protocol 2: HPLC-RI Analysis of Methyl α-D-glucopyranoside and Glucose
This method is suitable for the quantitative analysis of methyl α-D-glucopyranoside and its primary hydrolysis product, glucose.
-
Column: A ligand-exchange column (e.g., Agilent Hi-Plex Ca, 7.7 × 300 mm, 8 μm) is recommended for good separation of carbohydrates.
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80°C.
-
Detector: Refractive Index (RI).
-
Injection Volume: 20 µL.
Sample Preparation:
-
Dilute the sample to an appropriate concentration with deionized water.
-
Filter through a 0.45 µm syringe filter before injection.
Protocol 3: GC-MS Analysis of Silylated Derivatives
GC-MS is a powerful technique for the identification of various degradation products, but it requires derivatization to make the carbohydrates volatile.[12][13]
Derivatization (Silylation):
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 250°C at 5°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 50-600 m/z.
Major Degradation Pathways
The following diagrams illustrate the primary degradation pathways for methyl α-D-glucopyranoside.
Caption: Acid-catalyzed hydrolysis of methyl α-D-glucopyranoside.
Caption: General pathway for oxidative degradation.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
ResearchGate. (n.d.). Methyl- α -D-glucopyranoside. Retrieved from [Link]
- Singh, S., & Kumar, V. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-169.
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Darmawan, S., et al. (2017). Decomposition study of methyl α-D-glucopyranoside (MGPα)
- Badgujar, N. S., & Jain, P. S. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Asian Journal of Pharmaceutics, 18(4).
- Gillett, T. R. (2013). COLOR AND COLORED NONSUGARS. In Cane Sugar Handbook (pp. 214-290).
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel photolabile glycosides from methyl 4,6-O-(o-nitro)benzylidene-alpha-D-glycopyranosides. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC spectra of the standard methyl-α-D-glucopyranoside and methanolysis product. Retrieved from [Link]
- National Bureau of Standards. (1941). Stability of dextrose solutions of varying pH.
-
National Institutes of Health. (n.d.). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Retrieved from [Link]
- Sandiego, J. (2019). The Maillard Reaction.
-
National Institutes of Health. (n.d.). Quantitative analysis of beta-d-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. Retrieved from [Link]
-
National Institutes of Health. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 5-hydroxymethylfurfural (HMF) synthesis from glucose and fructose. Retrieved from [Link]
- Chen, C. C., & Chen, C. H. (2007). Mechanistic studies of the photocatalytic degradation of methyl green: an investigation of products of the decomposition processes. Environmental science & technology, 41(12), 4357-4363.
-
National Institutes of Health. (2021). Base-catalyzed cascades of monosaccharide conversion to formic acid: isotope tracking reveals pathways and their optimal usage under mild conditions in water. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Retrieved from [Link]
- Academic Journal of Research and Scientific Publishing. (2021).
- Google Patents. (n.d.). Process development for 5-hydroxymethylfurfural (5-hmf) synthesis from carbohydrates.
- Chemistry LibreTexts. (2025). Reactions of Monosaccharides.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
-
National Institutes of Health. (2018). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Retrieved from [Link]
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
- ACS Catalysis. (2022).
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Royal Society of Chemistry. (n.d.). Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products. Retrieved from [Link]
- ATIBT. (2024). Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F)
-
ResearchGate. (n.d.). Degradation of Methyl Orange by UV/H2O2 Advanced Oxidation Process. Retrieved from [Link]
- Semantic Scholar. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
- NCERT. (n.d.). Biomolecules.
- BioResources. (n.d.). Degradation kinetics of monosaccharides in hydrochloric, sulfuric, and sulfurous acid.
- Restek. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS.
- MDPI. (n.d.). Production of 5-Hydroxymethylfurfural (HMF) from Sucrose in Aqueous Phase Using S, N-Doped Hydrochars.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Indian Academy of Sciences. (n.d.). Factors affecting photocatalytic degradation of methyl red by MoS2 nanostructures prepared by hydrothermal technique.
- MDPI. (n.d.). Comparative Assessment of Reverse Osmosis and Nanofiltration for Wine Partial Dealcoholization: Effects on Membrane Performance, Fouling, and Phenolic Compounds.
-
PubMed. (n.d.). Methylglyoxal may affect hydrogen peroxide accumulation in manuka honey through the inhibition of glucose oxidase. Retrieved from [Link]
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- CORE. (n.d.).
- MDPI. (2021).
-
National Center for Biotechnology Information. (2021). Carbohydrate analysis by gas-liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Elimination of oxidative degradation during the per-O-methylation of carbohydrates. Retrieved from [Link]
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Technical Support Center: Purification of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the purification of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, commonly known as methyl α-D-glucopyranoside. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. As a key intermediate and research tool, its purity is paramount for reliable downstream applications, from biochemical assays to chemical synthesis.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Understanding the Core Challenge
The synthesis of methyl α-D-glucopyranoside, typically via the Fischer glycosylation of glucose in methanol with an acid catalyst, appears straightforward.[3] However, the reaction mixture is often a complex concoction of the desired α-anomer, the isomeric β-anomer, unreacted glucose, and various polyglycosides.[3][4] The primary purification challenge arises from the similar physicochemical properties of these components, making their separation non-trivial.[5] This guide will walk you through systematic approaches to tackle these issues.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the rationale behind them.
Question 1: My isolated product is a sticky, colored syrup or a discolored solid. How can I remove the color?
Probable Cause: Coloration in the crude product typically stems from two sources: impurities present in the initial starting material (d-glucose) or caramelization and other side reactions occurring under the acidic and heated conditions of the synthesis.[3] These colored compounds are often present in trace amounts but can significantly impact the product's appearance and quality.
Solution: Activated Carbon Treatment during Recrystallization The most effective method for removing colored impurities is treatment with activated carbon (decolorizing carbon). Its high surface area allows it to adsorb large organic color molecules, effectively removing them from the solution.
Protocol: Decolorizing Recrystallization
-
Dissolution: Dissolve the crude methyl α-D-glucopyranoside in a minimum amount of hot methanol (near boiling). Ensure all the solid is completely dissolved. Using an excessive amount of solvent will reduce the final yield.
-
Carbon Addition: Remove the flask from the heat source to prevent bumping. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.
-
Heating: Gently swirl and reheat the mixture to boiling for 5-10 minutes. This allows for maximum adsorption of impurities onto the carbon.
-
Hot Filtration: This is a critical step. The solution must be filtered while hot to prevent premature crystallization of the product on the filter paper. Use a pre-heated funnel and fluted filter paper for rapid filtration. The receiving flask should also be warm.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.[3][6]
Question 2: My purified product gives a positive test for reducing sugars (e.g., with Fehling's or Benedict's solution). What's wrong?
Probable Cause: A positive test for reducing sugars indicates the presence of unreacted d-glucose.[3] Methyl α-D-glucopyranoside is a non-reducing sugar because its anomeric carbon is locked in a glycosidic bond.[1] Incomplete reaction or hydrolysis of the product back to glucose can lead to this contamination.
Solution: Recrystallization from Methanol Recrystallization is highly effective for removing residual glucose. Glucose is more soluble in methanol than methyl α-D-glucopyranoside, meaning it will preferentially stay in the mother liquor upon cooling, while the desired product crystallizes out.
Recrystallization Workflow Diagram
Caption: Workflow for removing glucose via recrystallization.
Question 3: The melting point of my product is broad and below the expected ~168°C. Why?
Probable Cause: A depressed and broad melting point is a classic indicator of an impure compound. In this specific case, the most likely contaminant is the β-anomer, methyl β-D-glucopyranoside. The β-anomer has a significantly lower melting point (around 94-96°C) and will act as an impurity, disrupting the crystal lattice of the α-anomer.[3]
Solution: Fractional Crystallization The α and β anomers have different solubilities, which can be exploited through careful, repeated recrystallization (fractional crystallization). The α-anomer is typically less soluble in methanol and will crystallize first from a concentrated solution.
Strategy for Anomeric Purification
-
Initial Recrystallization: Perform a primary recrystallization from methanol as described previously. This will yield a crop of crystals enriched in the α-anomer.
-
Check Purity: Measure the melting point and optical rotation of this first crop. The specific rotation for pure methyl α-D-glucopyranoside is approximately +157° to +160° (c=10 in H2O).[7]
-
Further Recrystallization: If the melting point is still low, a second recrystallization of the first crop from fresh methanol is necessary.[3]
-
Mother Liquor: The mother liquor from the initial crystallization will be enriched in the β-anomer. It can be concentrated to yield a second crop of crystals, which will be predominantly the β-form.[3]
Question 4: My analytical data (HPLC/GC) shows multiple peaks, even after recrystallization. How can I achieve >99.5% purity?
Probable Cause: While recrystallization is excellent for bulk purification, it may not be sufficient to remove trace isomers or structurally similar impurities to the level required for pharmaceutical or highly sensitive applications.[5] HPLC and GC are highly sensitive techniques capable of detecting these minor components.[2][7]
Solution: Chromatographic Methods for High-Purity Polishing For achieving exceptionally high purity (≥99.5%), chromatographic techniques are necessary. As the target molecule is highly polar, specialized column chemistries are often required.
-
For the Unprotected Glycoside: While challenging due to high polarity, normal-phase chromatography on silica gel using a polar mobile phase (e.g., acetonitrile/water mixtures) can be employed. However, peak tailing can be an issue.
-
For Protected Glycosides (Recommended): A more robust strategy involves purifying the glycoside in a protected form (e.g., acetylated or benzylated). These less polar derivatives are much more amenable to reversed-phase HPLC.[8] A study on protected carbohydrates found that pentafluorophenyl or phenyl hexyl stationary phases were superior to standard C18 columns for purifying protected monosaccharides.[8][9] After purification, the protecting groups can be cleanly removed to yield the highly pure final product.
High-Purity Purification Workflow
Caption: Strategy for achieving high purity via protected-form HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties to monitor for purity? A: The two most critical and easily measured properties are the melting point and specific optical rotation. A sharp melting point at the literature value and a specific rotation within the accepted range are strong indicators of high purity.
| Property | Methyl α-D-glucopyranoside | Contaminant: d-Glucose | Contaminant: Methyl β-D-glucopyranoside |
| Melting Point | ~168 °C[10] | ~146 °C | ~94-96 °C[3] |
| Specific Rotation [α]D | +157° to +160° (c=10, H2O)[7] | +52.7° (equilibrium, H2O) | -62.3° (H2O) |
| Reducing Sugar? | No | Yes | No |
Q2: Is methyl α-D-glucopyranoside stable for long-term storage? A: Yes, it is a chemically stable crystalline solid under standard laboratory conditions.[11] For long-term storage, it should be kept in a tightly sealed container in a cool, dry place to prevent moisture absorption, as it is hygroscopic.
Q3: Can I use ethanol for recrystallization instead of methanol? A: Yes, ethanol can also be used. The solubility characteristics are similar, and some protocols report using hot ethanol.[12] However, methanol is more commonly cited and is very effective for separating glucose.[3] The choice may depend on the specific impurity profile of your crude product.
References
-
Organic Syntheses Procedure. (n.d.). Glucoside, α-methyl-, d. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl-alpha-dextro-glucopyranoside. Retrieved from [Link]
- Shen, M., et al. (2017). Decomposition study of methyl α-D-glucopyranoside (MGPα)
-
PrepChem.com. (n.d.). Synthesis of methyl-alpha-D-glucopyranoside. Retrieved from [Link]
- Kaiser, D. W., Fuzesi, S., & Raynor, R. J. (1967). U.S. Patent No. 3,296,245. Washington, DC: U.S.
- Hoth, L. R., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography.
- Guiseley, K. B., & Ruoff, P. M. (1962). Monosaccharide Sulfates. II.
- Zhang, S., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology.
-
Metascience. (n.d.). Safety Data Sheet Methyl alpha-D-glucopyranoside. Retrieved from [Link]
- Hoth, L. R., et al. (2016). Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography.
- Journal of Functional Foods. (2024). Isolation and purification of carbohydrate components in functional food: a review.
- Hergert, H. L., & Zenczak, P. (1970). U.S. Patent No. 3,531,461. Washington, DC: U.S.
- Gupta, A., et al. (2018).
- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
- Hoth, L. R., et al. (2017).
- MDPI. (2023).
- DSpace@MIT. (n.d.).
- Cytiva Life Sciences. (2025).
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Aminative Rearrangement of 2Alkoxy3,4-dihydro-2H-pyrans: A Novel Stereocontrolled Route to Substituted Pyrrolidines.
- Google Patents. (n.d.).
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- 8. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol synthesis yield improvement
Technical Support Center: Synthesis of Methyl D-Glucopyranoside
Welcome to the technical support guide for the synthesis of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known in carbohydrate chemistry as Methyl D-Glucopyranoside . This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this foundational synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to improve your yield and product purity.
The nomenclature used in the topic, while technically descriptive of the core ring structure, omits the C6 hydroxymethyl group. For clarity and alignment with standard chemical literature, this guide will refer to the target molecule as methyl α/β-D-glucopyranoside, the product of reacting D-glucose with methanol.
The most common and industrially relevant method for this synthesis is the Fischer Glycosidation , a direct, acid-catalyzed reaction between a sugar and an alcohol.[1] While seemingly straightforward, this equilibrium-driven process presents several challenges that can impact yield and anomeric selectivity. This guide will focus primarily on troubleshooting the Fischer Glycosidation, with additional information on alternative synthetic routes.
Troubleshooting Guide: Fischer Glycosidation
This section addresses the most common issues encountered during the synthesis of methyl D-glucopyranoside in a question-and-answer format.
Q1: My overall yield is critically low. What are the most likely causes?
Low yield is a frequent issue stemming from the equilibrium nature of the Fischer reaction and suboptimal conditions. Let's break down the primary culprits.
-
Presence of Water: The Fischer glycosidation is a condensation reaction that produces water. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (glucose and methanol), drastically reducing the yield.
-
Insufficient Reaction Time: This reaction is often slow to reach thermodynamic equilibrium, where the more stable pyranoside products are favored over the kinetically formed furanosides.[3][4]
-
Solution: Prolonged reaction times, often involving refluxing for 24 to 72 hours, are common to drive the reaction to completion and ensure the formation of the desired thermodynamic products.[2] Monitor the reaction by TLC or ¹H NMR to determine when equilibrium has been reached.
-
-
Ineffective Catalysis: The concentration of the acid catalyst is critical. Too little will result in an impractically slow reaction, while too much can cause significant degradation of the sugar into dark, tarry side products.
-
Solution: Typical catalyst concentrations range from 0.25% to 3% (w/w) of a strong acid like HCl or H₂SO₄ in methanol.[2][5] The optimal concentration should be determined for your specific scale and setup. Alternatively, using a solid acid catalyst (e.g., an acidic ion-exchange resin) can simplify the workup and prevent side reactions associated with strong mineral acids.[3]
-
-
Losses During Workup and Purification: Both methyl glucopyranoside anomers are highly polar and water-soluble. Significant product loss can occur during neutralization, extraction, and crystallization steps.
-
Solution: The α-anomer is significantly less soluble in cold methanol than the β-anomer.[2] This property can be exploited for purification via fractional crystallization. A well-established procedure involves cooling the concentrated reaction mixture to 0°C, inducing crystallization (by scratching or seeding), and collecting the α-anomer.[2] The mother liquor, enriched with the β-anomer, can be re-subjected to the reaction conditions to equilibrate and crystallize more of the α-anomer.[2]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yield in Fischer glycosidation.
Q2: I am getting a mixture of anomers. How can I control the α/β ratio?
Under thermodynamic control, the Fischer glycosidation of glucose typically favors the formation of the methyl α-D-glucopyranoside.[2] This preference is a result of the anomeric effect , a stereoelectronic phenomenon that stabilizes the axial orientation of the anomeric substituent (the methoxy group in this case).[6] This stabilization outweighs the steric hindrance from the axial methoxy group.[6]
-
To Maximize the α-Anomer:
-
Ensure Thermodynamic Equilibrium: Use longer reaction times and reflux temperatures. This allows the initial kinetic products (including furanosides and the β-pyranoside) to equilibrate to the more stable α-pyranoside.[3][4]
-
Selective Crystallization: As mentioned, the α-anomer is less soluble in methanol and can be selectively crystallized from the reaction mixture, effectively pulling the equilibrium towards its formation as the product is removed.[2]
-
-
To Obtain the β-Anomer:
-
Isolation from Mother Liquor: The β-anomer is the main component left in the mother liquor after the α-anomer has been crystallized.[2] However, it will be mixed with unreacted glucose and other byproducts, requiring chromatographic purification.
-
Alternative Synthetic Routes: For a selective synthesis of the β-anomer, the Koenigs-Knorr reaction is a superior choice.[7][8] This method involves reacting an acetyl-protected glucosyl bromide with methanol in the presence of a silver salt promoter. Neighboring group participation from the C2-acetyl group directs the methanol to attack from the opposite (beta) face, leading to high stereoselectivity for the β-glycoside.[8]
-
Q3: My reaction mixture turns dark brown/black. How can I prevent this?
The formation of dark colors indicates sugar degradation. Monosaccharides are sensitive to strong acids and high temperatures.
-
Cause: Acid-catalyzed dehydration of glucose can form hydroxymethylfurfural (HMF), which can further polymerize into dark, humin-like substances. Impurities in the starting glucose can also contribute to coloration.[2]
-
Solutions:
-
Control Temperature and Catalyst Concentration: Avoid excessively high temperatures or overly concentrated acid.
-
Use a Heterogeneous Catalyst: Solid acid catalysts like Amberlyst-15 or other sulfonic acid resins are often milder and can be easily filtered off, preventing further degradation during workup.[3]
-
Purification: If coloration occurs, the crude product can be decolorized by treating a solution with activated charcoal before crystallization.[2]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for the Fischer Glycosidation?
The reaction proceeds via a protonation-elimination-addition mechanism. The whole process includes ring-opening, addition, and ring-closure events.[9][10]
-
Protonation: The acid catalyst protonates the anomeric hydroxyl group of the cyclic hemiacetal form of glucose.
-
Elimination: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized cyclic oxocarbenium ion.
-
Nucleophilic Attack: A molecule of methanol attacks the electrophilic anomeric carbon of the oxocarbenium ion. The attack can occur from two faces, leading to both α and β anomers.
-
Deprotonation: The catalyst is regenerated by the loss of a proton from the oxonium ion intermediate, yielding the final methyl glucoside product.
Fischer Glycosidation Mechanism
Caption: Simplified mechanism of acid-catalyzed Fischer Glycosidation.
Q: How do modern techniques like flow chemistry improve this synthesis?
Continuous flow chemistry offers significant advantages over traditional batch processing for Fischer glycosidations.[3]
-
Precise Control: Flow reactors allow for exact control over temperature and residence time, which can be used to kinetically trap the furanoside products or push the reaction to the thermodynamic pyranosides.[4]
-
Enhanced Safety: The small reactor volume enhances heat transfer and improves safety when working with heated, pressurized solvents.
-
Simplified Workup: When using a packed bed of a solid acid catalyst (a heterogeneous catalyst), the acidic solution flows through, reacts, and exits neutralized, eliminating the need for a quenching/neutralization step.[3] This also makes catalyst recycling straightforward.
Q: Can I use starch instead of glucose as a starting material?
Yes, it is possible to synthesize methyl glucoside directly from polysaccharides like starch. The process involves simultaneous acid-catalyzed hydrolysis of the glycosidic bonds in starch to glucose and the glycosidation of the released glucose with methanol.[5] This method can be efficient and uses a cheaper starting material, with reported high yields of the alpha-methyl glucoside.[5]
Data Summary: Reaction Conditions
The following table summarizes various reported conditions for the synthesis of methyl glucosides to illustrate the range of effective parameters.
| Starting Material | Catalyst (Concentration) | Solvent | Temperature | Time | Yield & Product Notes | Source |
| Anhydrous D-Glucose | HCl (0.25%) | Anhydrous Methanol | Reflux | 72h (x2) | 48.5-49.5% (isolated α-anomer) | Organic Syntheses[2] |
| Starch | H₂SO₄ (10% of MeOH) | Methanol | 100°C (pressure) | 2h | 90-100% (crude α-anomer) | U.S. Patent 2,276,621[5] |
| D-Mannose | QuadraPure™ SA Resin | Methanol | 120°C (flow reactor) | 4 min | 72% (isolated α-anomer) | Beilstein J. Org. Chem.[3] |
| D-Glucose | HO-SAS Resin | Methanol | 80°C (flow reactor) | 5 min | 71% (furanosides - kinetic product) | Synlett[4] |
Experimental Protocol: Synthesis of Methyl α-D-Glucopyranoside
This protocol is adapted from the well-vetted procedure published in Organic Syntheses.[2]
Materials:
-
Anhydrous D-glucose (finely powdered)
-
Anhydrous, acetone-free methyl alcohol
-
Dry hydrogen chloride gas
-
Soda-lime drying tube
-
Reflux condenser and round-bottom flask
-
Ice bath
Procedure:
-
Catalyst Preparation: Prepare a 0.25% solution of HCl in anhydrous methanol. This can be done by bubbling dry HCl gas into a pre-weighed amount of ice-cooled methanol until the desired weight increase is achieved, then diluting with more anhydrous methanol.
-
Reaction Setup: In a round-bottom flask, add 500 g of finely powdered anhydrous D-glucose to 2000 g of the 0.25% methanolic HCl solution.
-
Reflux: Attach a reflux condenser fitted with a soda-lime drying tube to the flask to protect the reaction from atmospheric moisture. Heat the mixture to reflux. The glucose should dissolve after approximately 15 minutes of boiling. Continue to reflux for 72 hours.
-
First Crystallization: Cool the pale yellow solution to 0°C in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure α-methyl D-glucoside. Allow the mixture to stand at 0°C for 12 hours.
-
Isolation (Crop 1): Filter the crystals by suction, wash them twice with 100-mL portions of cold methyl alcohol, and dry. This first crop typically yields 85–120 g of the α-anomer.
-
Recycling Mother Liquor: Return the mother liquor and washings to the reaction flask and repeat the 72-hour reflux.
-
Second Crystallization: Concentrate the reaction solution to approximately 800 cc, cool to 0°C, and allow to crystallize for 24 hours. Filter and wash the second crop of crystals with cold methyl alcohol. This typically yields an additional 110–145 g.
-
Further Crops: The mother liquor can be further concentrated and crystallized to obtain additional product. The final mother liquor will be enriched in the more soluble β-methyl glucoside.[2]
-
Purification: For a highly pure product, the combined crops can be recrystallized from fresh methyl alcohol, using decolorizing carbon if necessary.[2]
References
-
Helferich, B., & Schäfer, W. (1926). α-METHYL d-GLUCOSIDE. Organic Syntheses, 6, 64. [Link]
-
Li, M., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances, 12(36), 23543-23552. [Link]
- Muskat, I. E., & Grimsley, L. C. (1942). U.S. Patent No. 2,276,621. Washington, DC: U.S.
-
Li, M., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Publishing. [Link]
-
Hofinger, A., et al. (2018). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Beilstein Journal of Organic Chemistry, 14, 1826-1834. [Link]
-
Jeschke, M., et al. (2021). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. New Journal of Chemistry, 45(29), 13073-13079. [Link]
-
Gaur, R., et al. (2017). Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment. BioResources, 12(3), 5919-5932. [Link]
-
Fiveable Inc. (n.d.). Methyl α-D-glucopyranoside Definition. [Link]
-
PrepChem. (n.d.). Synthesis of methyl-alpha-D-glucopyranoside. [Link]
-
Wolfrom, M. L., & Thompson, A. (1963). A NEW SYNTHESIS OF METHYL β-D-GULOPYRANOSIDE. Methods in Carbohydrate Chemistry, 2, 211-214. [Link]
-
Kovač, P., & Edgar, K. J. (2009). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Journal of Carbohydrate Chemistry, 28(6), 335-345. [Link]
-
Jeschke, M., et al. (2021). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2024). 25.6: Reactions of Monosaccharides. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for glucose to methyl glycosides in methanol...[Link]
-
Isbell, H. S., & Frush, H. L. (1958). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. Journal of Research of the National Bureau of Standards, 61(2), 141-149. [Link]
-
Fiveable Inc. (n.d.). Fischer Glycosidation Definition. [Link]
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- 4. thieme-connect.de [thieme-connect.de]
- 5. US2276621A - Preparation of methyl glucosides - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Welcome to the technical support center for (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during experimentation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your research decisions.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol based on its structure?
A1: The chemical structure of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, a methylated pyranose derivative, suggests it is a highly polar molecule. The presence of multiple hydroxyl (-OH) groups and a methoxy (-OCH3) group allows for extensive hydrogen bonding.[1] Consequently, it is expected to be readily soluble in polar protic solvents like water and lower alcohols (methanol, ethanol). Its solubility is likely to be significantly lower in non-polar organic solvents such as hexane or toluene.
Q2: I'm observing lower than expected solubility in water. What could be the primary reasons?
A2: If you are experiencing difficulty dissolving the compound in water, consider the following factors:
-
Purity of the Compound: Impurities from synthesis can significantly impact solubility.
-
Crystalline Form (Polymorphism): The compound may exist in a highly stable crystalline form that is less soluble.[2]
-
Temperature: While many solids have increased solubility at higher temperatures, this is not universally true.[3][4]
-
pH of the Solution: Although the hydroxyl groups are not strongly acidic or basic, extreme pH values could potentially influence solubility.
Q3: Can I use this compound in non-polar organic solvents for a reaction?
A3: Direct dissolution in non-polar solvents is expected to be very poor due to the molecule's high polarity. To use it in such systems, you will likely need to employ solubility enhancement techniques, such as using a co-solvent system or chemically modifying the molecule to reduce its polarity.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Solutions
If you are facing challenges with dissolving (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol in aqueous buffers, follow this troubleshooting workflow.
Workflow for Enhancing Aqueous Solubility
Caption: Decision workflow for improving aqueous solubility.
Detailed Protocols
Protocol 1: Temperature Adjustment
The solubility of many solids increases with temperature because the increased kinetic energy helps to overcome the lattice energy of the solid and promotes dissolution.[5][6][7]
-
Add the desired amount of the compound to your aqueous solvent in a suitable vessel.
-
Place the vessel on a stirrer hotplate with a magnetic stir bar.
-
Gradually increase the temperature in 10°C increments while stirring.
-
Visually inspect for dissolution at each temperature point.
-
Causality: Increasing thermal energy can overcome the intermolecular forces holding the crystal lattice together, allowing the polar water molecules to solvate the individual molecules of the compound.[7]
Protocol 2: Co-solvent System
Co-solvents can enhance solubility by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[8][9]
-
Prepare stock solutions of water-miscible organic solvents such as ethanol, dimethyl sulfoxide (DMSO), or polyethylene glycol 400 (PEG 400).[10]
-
In a series of vials, prepare different aqueous solutions containing increasing percentages of the co-solvent (e.g., 2%, 5%, 10%, 20% v/v).
-
Add the compound to each vial and determine the solubility.
-
Causality: Co-solvents can disrupt the hydrogen bonding network of water, creating a less polar environment that can better accommodate the solute molecules.[11]
Protocol 3: Cyclodextrin-based Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, increasing their apparent solubility in water.[12][][14]
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility.
-
Prepare an aqueous solution of HP-β-CD at a concentration several times that of your target compound's molar concentration.
-
Add the compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound dissolves.
-
Causality: The compound, or a portion of it, can enter the hydrophobic cavity of the cyclodextrin, forming an inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.[15]
Issue 2: Poor Solubility in Less Polar Organic Solvents
For applications requiring the use of less polar organic solvents, the following strategies can be employed.
Data Summary: Solvent Selection
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | High | Highly polar protic solvent, extensive hydrogen bonding. |
| Methanol | 5.1 | High | Polar protic solvent. |
| Ethanol | 4.3 | Moderate to High | Polar protic solvent. |
| Acetone | 4.3 | Low to Moderate | Polar aprotic solvent, can act as an intermediate solvent.[4] |
| Dichloromethane | 3.1 | Very Low | Moderately polar aprotic solvent. |
| Toluene | 2.4 | Very Low | Non-polar aromatic solvent. |
| Hexane | 0.1 | Insoluble | Non-polar aliphatic solvent. |
This table provides expected relative solubilities based on the principle of "like dissolves like."
Protocol 4: Using a Semi-Polar Intermediate Solvent
Semi-polar solvents can help bridge the polarity gap between a highly polar compound and a non-polar solvent.[4]
-
Dissolve the compound in a minimum amount of a polar, water-miscible solvent in which it is highly soluble (e.g., DMSO or N,N-dimethylformamide (DMF)).
-
Slowly add this solution to the desired less polar organic solvent while stirring vigorously.
-
Observe for any precipitation. This method is often used to create a homogenous reaction mixture, but the compound may precipitate over time.
-
Causality: The intermediate solvent helps to disperse the polar compound in the bulk non-polar solvent, but this is often a kinetically trapped state rather than a thermodynamically stable solution.
Issue 3: Impact of pH on Solubility
While (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol does not have strongly ionizable groups, the pH of the medium can still have a subtle effect on the hydrogen-bonding environment.
Protocol 5: pH Adjustment
The solubility of compounds with acidic or basic functional groups can be significantly altered by adjusting the pH of the solution.[16][17][18]
-
Prepare a series of buffers with a range of pH values (e.g., pH 4, 7, 9).
-
Attempt to dissolve the compound in each buffer to its maximum concentration.
-
Measure the solubility at each pH.
-
Causality: For compounds with ionizable groups, converting them to their salt form by adjusting the pH can dramatically increase aqueous solubility.[19][20] While the hydroxyl groups on this compound are very weak acids, extreme pH values could lead to deprotonation, altering solubility.[21]
References
-
PubChem. (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate. National Center for Biotechnology Information. [Link]
-
PubChem. (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on the Solubility of Gases. [Link]
- Pawar, P., & Joshi, P. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 8(2), 81.
-
IJSDR. (2023). Methods to boost solubility. International Journal of Scientific Development and Research. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
- Crăciunescu, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 934.
-
ResearchGate. (2022). Solubility enhancement techniques: A comprehensive review. [Link]
-
Taylor & Francis Online. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
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International Journal of Innovative Research in Technology. (2023). Solubility Enhancement Methods. [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
ResearchGate. (2006). The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones. [Link]
-
Fiveable. (n.d.). PH effect on solubility. [Link]
-
SciSpace. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Oreate AI Blog. (2023). The Heat of the Moment: How Temperature Influences Solubility. [Link]
-
PubChem. (2s,3r,4r,5s,6r)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol. National Center for Biotechnology Information. [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
- Google Patents. (n.d.).
-
PubChem. (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. National Center for Biotechnology Information. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]
-
YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
YouTube. (2014). Enhancing Solubility Using Lipid-Based Formulation Technology. [Link]
-
MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]
-
University of Calgary. (n.d.). Solubility of Organic Compounds. [Link]
-
Reddit. (2020). Why does temperature affect the solubility of compounds differently? [Link]
-
BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
-
Veeprho. (n.d.). (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Welcome to the technical support guide for the synthesis and optimization of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this reaction. The core of this synthesis is the acid-catalyzed glycosylation of the corresponding pyranose with methanol, a classic transformation known as the Fischer Glycosylation.[1] Success hinges on controlling equilibrium, managing side reactions, and effectively purifying the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this methyl pyranoside?
The synthesis is typically achieved through a Fischer Glycosylation, which is an acid-catalyzed reaction between a pyranose (a cyclic hemiacetal) and an alcohol—in this case, methanol.[1][2] The mechanism involves the protonation of the anomeric hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion intermediate. Methanol, acting as a nucleophile, then attacks this intermediate from either the axial or equatorial face, yielding a mixture of α- and β-anomers of the methyl glycoside.[3][4]
Q2: Why is the α-anomer often the major product in this reaction?
Under thermodynamically controlled conditions (i.e., longer reaction times), the α-anomer is often favored due to a stereoelectronic phenomenon known as the anomeric effect .[1][5] This effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in this pyran derivative) to prefer an axial orientation. This orientation allows for a stabilizing interaction between a lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the methoxy group.[5][6]
Q3: What are the critical starting materials and reagents for this synthesis?
The key components are:
-
The Pyranose Precursor: The corresponding lactol or hemiacetal form of the starting sugar.
-
Methanol: Must be anhydrous. Water can shift the reaction equilibrium back towards the starting materials, significantly reducing the yield.[7][8]
-
Acid Catalyst: Common choices include anhydrous hydrogen chloride (HCl), sulfuric acid (H₂SO₄), or solid acid catalysts like sulfonated cation exchange resins.[7][8][9]
Q4: What is the difference between kinetic and thermodynamic control in this reaction?
-
Kinetic Control (Shorter Reaction Times, Lower Temperatures): This regime favors the fastest-forming product. In Fischer glycosylations, this can sometimes lead to a higher proportion of the furanose (five-membered ring) product, which is often formed more rapidly.[1]
-
Thermodynamic Control (Longer Reaction Times, Higher Temperatures): This regime favors the most stable product. Over time, the initially formed kinetic products (including furanosides and the β-pyranoside) can revert to the oxocarbenium ion intermediate and re-form as the more stable thermodynamic product, which is typically the α-pyranoside.[1][10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format.
Q: My reaction yield is very low or I've recovered only starting material. What went wrong?
-
Possible Cause 1: Presence of Water. Water is a product of the reaction; its presence in the starting materials will inhibit the forward reaction according to Le Châtelier's principle. The methyl glucoside reaction is an equilibrium process where water formation can lower the yield.[8]
-
Solution: Ensure your methanol is anhydrous (stored over molecular sieves) and that the pyranose starting material is thoroughly dried in vacuo before use. All glassware should be oven- or flame-dried.[7]
-
-
Possible Cause 2: Ineffective Catalyst. The acid catalyst may have degraded or may be insufficient.
-
Solution: Use a fresh solution of HCl in methanol or freshly opened sulfuric acid. If using an acid resin, ensure it is properly activated and in its hydrogen form.[9] Check the catalyst loading; typically, 1-5% w/w relative to the sugar is a good starting point.
-
-
Possible Cause 3: Incomplete Reaction. The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending the time or slightly increasing the temperature. Be cautious, as excessive heat can cause degradation.
-
Q: The reaction mixture turned dark brown or black. Is it salvageable?
-
Possible Cause: Acid-Catalyzed Degradation. This charring is a classic sign of carbohydrate degradation. Strong acids at elevated temperatures can catalyze dehydration and polymerization reactions, leading to complex, dark-colored byproducts.[7][11]
-
Solution: Reduce the concentration of the acid catalyst. A lower temperature and longer reaction time is preferable to a higher temperature and shorter time. If the charring is minimal, you may still be able to isolate some product, but purification will be challenging. Using a milder, solid-acid catalyst can also mitigate this issue.
-
Q: I've obtained a sticky, non-crystalline syrup instead of a solid product. How can I induce crystallization?
-
Possible Cause 1: Incomplete Neutralization. Residual acid can interfere with crystallization.
-
Solution: After the reaction is complete, ensure the acid catalyst is fully neutralized with a base (e.g., sodium carbonate, silver carbonate, or a basic resin) until the pH is neutral. Filter off the resulting salts before solvent evaporation.
-
-
Possible Cause 2: Presence of Anomeric Impurities. The target compound is likely a mixture of α and β anomers. The β-anomer is often more soluble in methanol and can act as a "crystallization inhibitor" for the α-anomer.[7]
-
Solution: After concentrating the solution, try adding a different solvent in which the α-anomer is less soluble (e.g., diethyl ether, ethyl acetate) to precipitate the product. Seeding the solution with a previously obtained crystal of the pure α-anomer can be highly effective. Column chromatography may be necessary to separate the anomers before crystallization.
-
-
Possible Cause 3: Residual Solvent. Even small amounts of methanol can prevent crystallization.
-
Solution: Ensure all solvent is removed under high vacuum. Co-evaporation with a solvent like toluene can help remove the last traces of methanol.
-
Q: My final product is a mixture of α and β anomers. How can I improve the selectivity or purify the desired anomer?
-
Possible Cause: Reaction Not at Thermodynamic Equilibrium. The α-anomer is typically the thermodynamic product. Insufficient reaction time may leave a significant amount of the kinetically-formed β-anomer.
-
Solution (Reaction): Increase the reaction time and/or temperature to allow the mixture to equilibrate to the more stable α-anomer.[1]
-
Solution (Purification): The anomers often have different physical properties that can be exploited for separation.[12]
-
Recrystallization: The α-anomer is typically less soluble in methanol than the β-anomer, allowing for its selective crystallization.[7]
-
Chromatography: Flash column chromatography on silica gel is a standard method for separating carbohydrate anomers. A solvent system like dichloromethane/methanol or ethyl acetate/hexanes is a common starting point.
-
-
Diagrams and Workflows
Fischer Glycosylation Mechanism
Caption: Acid-catalyzed mechanism for Fischer Glycosylation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis via Fischer Glycosylation
This protocol is adapted from established methods for methyl glycoside synthesis.[7]
Reagents & Materials
| Reagent/Material | Amount | Molar Equiv. | Notes |
| Pyranose Starting Material | 10.0 g | 1.0 | Must be thoroughly dried. |
| Anhydrous Methanol | 100 mL | - | Solvent and reagent. Must be dry. |
| Acetyl Chloride (or H₂SO₄) | 1.0 mL | Catalyst | Generates HCl in situ. Handle in a fume hood. |
| Sodium Carbonate (anhydrous) | q.s. | - | For neutralization. |
| Round-bottom flask, condenser | 250 mL | - | Oven-dried glassware. |
| Magnetic stirrer and stir bar | - | - |
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a drying tube (CaCl₂ or Drierite).
-
Reagent Addition: Add the dried pyranose (10.0 g) to the flask, followed by anhydrous methanol (100 mL). Stir to suspend the solid.
-
Catalyst Introduction: Cool the mixture in an ice bath. Slowly and carefully add acetyl chloride (1.0 mL) dropwise to the stirring suspension. Acetyl chloride reacts exothermically with methanol to generate anhydrous HCl. Alternatively, concentrated H₂SO₄ can be used.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65 °C). Allow the reaction to proceed for 4-8 hours. The solids should dissolve as the reaction progresses.
-
Monitoring: Track the disappearance of the starting material using TLC (see Protocol 2). The reaction is complete when the starting material spot is gone.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly add anhydrous sodium carbonate in small portions with vigorous stirring until gas evolution ceases and the solution is neutral (check with pH paper).
-
Isolation: Filter the mixture to remove the salts and wash the solid cake with a small amount of methanol.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure (rotary evaporator). This will likely yield a thick syrup or a semi-solid mass.
-
Purification:
-
Crystallization: Dissolve the residue in a minimum amount of hot methanol. Allow it to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in vacuo.[7][9]
-
Chromatography: If crystallization fails, purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Monitoring by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 9:1 to 4:1 Dichloromethane:Methanol. The polarity may need to be adjusted based on the specific pyranose.
-
Visualization:
-
Stain the dried TLC plate by dipping it into a p-anisaldehyde or ceric ammonium molybdate (CAM) stain.
-
Gently heat the plate with a heat gun. Carbohydrates typically appear as colored spots (purple, blue, or brown).
-
-
Analysis: The starting pyranose is highly polar and will have a low Rf value. The product, being less polar due to the methoxy group, will have a higher Rf. The α and β anomers may be distinguishable as two close-running spots.
References
-
Helferich, B., & Schäfer, W. (1926). α-METHYL d-GLUCOSIDE. Organic Syntheses, 6, 64. [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
- Cretcher, Jr., L. H. (1942). U.S. Patent No. US2276621A.
-
Wikipedia contributors. (n.d.). Methylglucoside. Wikipedia. [Link]
-
Bythell, B. J., et al. (2021). Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. ChemRxiv. [Link]
-
Booth, H., & Khedhair, K. A. (1985). The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran. Journal of the Chemical Society, Chemical Communications. [Link]
-
Wikipedia contributors. (n.d.). Fischer glycosidation. Wikipedia. [Link]
-
Ashenhurst, J. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]
-
Lundt, I., & Madsen, R. (2001). Anomerization of Methyl Glycosides by Acid-Catalysed Methanolysis: Trapping of Intermediates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Fiveable. (n.d.). Methyl Glucoside Definition. Fiveable Organic Chemistry Key Term. [Link]
-
Valero, Y. Y., et al. (2021). Analysis Strategy for Identifying the O-Linked Glycan Profile and O-glycosylation Sites on Recombinant Human Follicle Stimulating Hormone-C-terminal Peptide (rhFSH-CTP). Pharmaceuticals. [Link]
-
Gálik, M., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega. [Link]
-
Shajahan, A., et al. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research. [Link]
-
Wikipedia contributors. (n.d.). Anomeric effect. Wikipedia. [Link]
- Reppe, W., & Wolff, W. (1952). U.S. Patent No. US2606186A.
-
Gallezot, P. (2021). Perspectives on the Catalytic Processes for the Deep Valorization of Carbohydrates into Fuels and Chemicals. Catalysts. [Link]
-
Sladek, V., Holka, F., & Tvaroška, I. (2015). Ab initio modelling of the anomeric and exo anomeric effects in 2-methoxytetrahydropyran and 2-methoxythiane corrected for intramolecular BSSE. Physical Chemistry Chemical Physics. [Link]
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Overcoming poor yield in (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol synthesis
Topic: Overcoming Poor Yield in (2R,3R,4R,5S)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol Synthesis
Welcome to the technical support center for the synthesis of methyl α-D-xylopyranoside. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields and purity for this essential carbohydrate building block. As Senior Application Scientists, we have compiled our field expertise and key literature insights into this troubleshooting resource to help you navigate the complexities of glycosylation chemistry.
Introduction: The Challenge of Stereoselective Glycosylation
The synthesis of a seemingly simple molecule like methyl α-D-xylopyranoside, formally named (2R,3R,4R,5S)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, encapsulates the fundamental challenges of carbohydrate chemistry. The primary goal is to install a methoxy group at the anomeric carbon (C-1) of D-xylose with specific stereocontrol, favoring the α-anomer over the β-anomer, while preventing the formation of undesired side products. The most common and direct route, the Fischer glycosylation, is an acid-catalyzed equilibrium process that can lead to a complex mixture of anomers and isomers, often resulting in low yields of the desired product.[1][2]
This guide provides a structured approach to diagnosing and resolving common issues encountered during this synthesis, focusing on the principles of reaction control to maximize the yield and purity of your target molecule.
Troubleshooting Guide: Diagnosing and Solving Synthesis Problems
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction results in a low overall yield, and TLC/NMR analysis shows a significant amount of unreacted D-xylose. What is causing this incomplete conversion?
Answer: This is a classic symptom of an unfavorable equilibrium in the Fischer glycosylation reaction. The reaction of xylose with methanol to form the methyl xylopyranoside is reversible. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.
Causality & Recommended Actions:
-
Insufficient Catalyst Activity: The acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) protonates the anomeric hydroxyl group, making it a good leaving group (water). If the catalyst concentration is too low or has degraded, the reaction rate will be impractically slow.
-
Presence of Water: The reaction generates one equivalent of water. This byproduct can hydrolyze the product back to xylose. It is critical to use anhydrous methanol and a reaction setup that prevents the ingress of atmospheric moisture.
-
Expert Insight: While not always necessary for simple methyl glycosides, adding a dehydrating agent like molecular sieves can help push the equilibrium towards the product. However, this can complicate the workup. The more common industrial approach is to use a large excess of anhydrous methanol.
-
-
Insufficient Reaction Time or Temperature: Equilibrium may not have been reached. Fischer glycosylations can be slow, sometimes requiring several hours at reflux. Monitor the reaction by TLC until the xylose spot is minimized and the product spots are maximized.
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Sources
Purification of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol from a reaction mixture
Introduction: Navigating the Purification of a Versatile Glucoside
Welcome to the technical support center for the purification of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, known commonly as Methyl α-D-glucopyranoside. This valuable glycoside is a key starting material in various fields, including the synthesis of resins, surfactants, and pharmaceuticals.[1] Its synthesis, typically via the Fischer glycosidation of glucose with methanol, often results in a complex reaction mixture containing anomers, unreacted starting materials, and colored byproducts.[2][3]
This guide is designed for researchers, chemists, and drug development professionals. It provides a framework for troubleshooting common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to not only solve immediate purification issues but also to strategically design robust and efficient purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions encountered during the initial stages of purification.
Q1: What are the primary impurities I should expect in my crude reaction mixture after a Fischer glycosidation?
A: The impurity profile is highly dependent on reaction conditions, but you should anticipate the following species. Understanding these impurities is the first step in designing an effective purification strategy.
| Impurity | Chemical Name | Rationale for Presence | Key Separation Challenge |
| Starting Material | D-Glucose | Incomplete reaction or equilibrium conditions. | High polarity, similar to the desired product. |
| Anomeric Byproduct | Methyl β-D-glucopyranoside | The reaction is not perfectly stereoselective, leading to the formation of the β-anomer.[2] | Very similar polarity and solubility to the α-anomer. |
| Degradation Products | Caramelized sugars, etc. | Acid-catalyzed degradation of glucose at elevated temperatures.[2] | Often colored and can be complex mixtures. |
| Catalyst/Solvent | Sulfuric/Hydrochloric Acid, Methanol | Residual reagents from the synthesis.[4] | Acid must be neutralized to prevent product degradation during workup. |
Q2: My crude product is a dark brown, viscous syrup. How can I address the color before attempting purification?
A: The brown color is typically due to caramelized byproducts from the acidic degradation of glucose.[2] It is highly recommended to decolorize the solution before proceeding with crystallization or chromatography.
Causality: These colored impurities are often polymeric and can interfere with crystallization by acting as anti-solvents or by co-precipitating with your product. In chromatography, they can irreversibly bind to the stationary phase.
Recommended Protocol: Activated Carbon Treatment
-
Dissolve the crude mixture in a suitable solvent (e.g., hot methanol or water).
-
Add 1-5% (w/w) of activated decolorizing carbon to the solution.
-
Heat the suspension gently (e.g., reflux for 15-30 minutes) with stirring.
-
Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the fine carbon particles. The filtrate should be significantly lighter in color.
-
Proceed to the next purification step.
Q3: Which purification method—recrystallization or chromatography—should I try first?
A: For this specific molecule, recrystallization from methanol is the most common and efficient primary purification method for obtaining large quantities of material with good purity.[2] Chromatography should be reserved for situations where recrystallization fails to remove a specific impurity (like the β-anomer) or when very high purity (>99.5%) is required for analytical standards or sensitive applications.
Q4: How can I analyze the purity of my fractions and final product?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): The workhorse for rapid, qualitative analysis. A typical solvent system is Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v). Staining with a p-anisaldehyde solution followed by heating will visualize the carbohydrate spots.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. Due to the high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized aqueous C18 columns are often required.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the identity and anomeric purity. The anomeric proton (H-1) of the α-anomer appears at a distinct chemical shift (around 4.8 ppm in D₂O) compared to the β-anomer (around 4.4 ppm).
-
Melting Point: Pure methyl α-D-glucopyranoside has a sharp melting point of 165-166 °C.[2] A broad or depressed melting range indicates the presence of impurities.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the most common purification techniques.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.
Caption: Recrystallization workflow for Methyl α-D-glucopyranoside.
This protocol is adapted from established procedures.[2]
-
Dissolution: Place the crude, decolorized product in an Erlenmeyer flask. Add a minimal amount of hot methanol, swirling until the solid is completely dissolved. The goal is to create a saturated solution at the boiling point of the solvent.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold methanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, or when the concentration of impurities is too high.
-
Probable Cause 1: Solution is too concentrated. The solubility limit was exceeded too quickly.
-
Solution: Add a small amount of hot solvent back to the mixture to dissolve the oil, then attempt to cool it even more slowly. Vigorous scratching of the inside of the flask with a glass rod at the solvent line can initiate nucleation.
-
-
Probable Cause 2: High impurity load. Impurities can inhibit the formation of a crystal lattice.
-
Solution: Attempt to purify a small portion of the oil by column chromatography to obtain a seed crystal. Adding a single seed crystal to the cooled, oiled-out mixture can induce crystallization.
-
Q: My final product is still impure after one recrystallization. What should I do?
A: A single recrystallization may not be sufficient to remove all impurities, especially the β-anomer which has very similar solubility.
-
Solution 1: Second Recrystallization: Repeat the recrystallization process. The purity of the crystals generally increases with each successive recrystallization, although yield will decrease. Always check purity by TLC or HPLC between steps.
-
Solution 2: Change Solvent System: If an impurity is co-crystallizing, it may have very similar solubility in methanol. Try a different solvent system, such as ethanol or an ethanol/water mixture.[7]
-
Solution 3: Chromatography: If the impurity (e.g., the β-anomer) cannot be removed by recrystallization, column chromatography is the next logical step.
Guide 2: Purification by Silica Gel Chromatography
Silica gel chromatography separates compounds based on their polarity. Polar compounds like our target molecule interact strongly with the acidic silanol groups on the silica surface and require polar mobile phases to elute.[8]
Caption: TLC-based method development for column chromatography.
Q: My compound is streaking badly on the TLC plate and not giving a clean spot.
A: Streaking (or tailing) is a common problem with polar, hydroxylated compounds on silica gel.[9]
-
Probable Cause 1: Strong interaction with acidic silica. The multiple hydroxyl groups can bind very strongly and unevenly to the silanol groups (Si-OH) on the silica surface.
-
Solution: Deactivate the silica by adding a small amount of a basic modifier to your mobile phase. Try adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the solvent system.[5] This neutralizes the most acidic sites on the silica, leading to sharper, more symmetrical peaks.
-
-
Probable Cause 2: Sample overload. Too much sample was spotted on the TLC plate.
-
Solution: Dilute your sample and spot a smaller amount.
-
Q: My compound won't move from the baseline (Rf = 0), even with a highly polar solvent like 80:20 DCM:Methanol.
A: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.
-
Solution 1: Increase Mobile Phase Polarity. Systematically increase the percentage of methanol. You can even switch to a more polar eluent system entirely, such as Ethyl Acetate:Ethanol:Water.
-
Solution 2: Check Compound Stability. In rare cases, the compound might be decomposing on the acidic silica.[10] To test this, spot your compound on a TLC plate, let it sit for 30 minutes, and then develop it. If a new spot appears at the baseline, your compound is not stable. Consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica.
Q: I have two spots that are very close together on the TLC. How can I separate them on a column?
A: This is a classic separation challenge, often encountered with the α and β anomers.
-
Solution 1: Optimize Solvent System. A large Rf difference is not always necessary, but good separation is.[10] Test different solvent systems. Sometimes switching one component (e.g., from DCM:Methanol to Ethyl Acetate:Hexane:Ethanol) can drastically change the selectivity and improve separation.
-
Solution 2: Use a Longer Column and Fine Silica. A longer column provides more theoretical plates, increasing separation efficiency. Using silica with a smaller particle size (higher mesh) can also improve resolution.
-
Solution 3: Consider Preparative HPLC. For very difficult separations, preparative HPLC, particularly with a HILIC column, offers much higher resolution than traditional flash chromatography and is the preferred method for achieving >99% isomeric purity.[11][12]
References
-
Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Retrieved from [Link]
-
Uddin, M. A., et al. (2017). Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment. BioResources, 12(3). Retrieved from [Link]
- Langlois, D. P. (1942). U.S. Patent No. 2,276,621. Washington, DC: U.S. Patent and Trademark Office.
- Kaiser, D. W., et al. (1967). U.S. Patent No. 3,296,245. Washington, DC: U.S. Patent and Trademark Office.
-
Wei, Y., et al. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Separation Science, 35(15). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445238, Methyl beta-D-glucopyranoside. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Guiseley, K. B., & Ruoff, P. M. (1962). Monosaccharide Sulfates. II. The Preparation of Methyl α-D-Glucopyranoside 2-Sulfate. The Journal of Organic Chemistry, 27(4), 1479–1480. Retrieved from [Link]
- Jonas, H., & De Planas, G. M. (1974). Extraction and Chromatographic Purification of Digitalis Cardiac Glycosides and Their Binding to Plant Pigments. Journal of Pharmaceutical Sciences, 63(3), 411-415.
-
Mowery, B. P., et al. (2012). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 89(8), 1065-1067. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2016). Convenient synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol. Retrieved from [Link]
-
Gupta, A., et al. (2019). Strategic approach for purification of glycosides from the natural sources. In Natural Bio-active Compounds. Retrieved from [Link]
- European Patent Office. (n.d.). EP2187742B1 - (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
Sources
- 1. US3296245A - Process for the preparation of methylalpha-d-glucoside - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment :: BioResources [bioresources.cnr.ncsu.edu]
- 4. US2276621A - Preparation of methyl glucosides - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
- 11. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Guide to the Structural Confirmation of Novel Pyranoside Stereoisomers: A Comparative Analysis Using Methyl α-D-Glucopyranoside
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of carbohydrate derivatives is a critical step in advancing research. The precise arrangement of stereocenters dictates the molecule's biological activity and interaction with target proteins. This guide provides a comprehensive framework for confirming the structure of the specific stereoisomer, (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol.
Due to the limited availability of published data for this exact isomer, this guide will use the well-characterized diastereomer, methyl α-D-glucopyranoside ((2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol), as a primary reference for comparison. The methodologies outlined are universally applicable for the structural elucidation of novel pyranoside derivatives.
Introduction to Pyranoside Stereochemistry and the Target Molecule
The target molecule, (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, is a methoxy-substituted tetrahydropyran with a specific stereochemical configuration. The spatial orientation of the hydroxyl and methoxy groups is paramount to its function. In contrast, our reference compound, methyl α-D-glucopyranoside, possesses a different stereochemical arrangement derived from D-glucose. Understanding these subtle differences is key to accurate structural assignment.
Key Structural Differences:
| Position | Target Molecule Stereochemistry | Methyl α-D-glucopyranoside Stereochemistry |
| C2 | R | S |
| C3 | R | S |
| C4 | R | R |
| C5 | R | R |
This guide will focus on a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to provide unequivocal structural confirmation.
The Analytical Workflow: A Self-Validating System
The confirmation of a novel carbohydrate structure relies on a logical and self-validating workflow. Each analytical technique provides a piece of the puzzle, and their combined data should present a cohesive and unambiguous picture of the molecule's identity.
Caption: A typical workflow for the structural elucidation of a novel pyranoside.
Experimental Protocols and Data Interpretation
Mass Spectrometry: Determining the Molecular Formula
Protocol:
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, water) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a soft ionization source like Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]^+) or sodium adducts ([M+Na]^+).
-
Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Expected Results for (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol:
| Ion | Molecular Formula | Calculated Exact Mass |
| ([M+H]^+) | C₆H₁₃O₅ | 165.0757 |
| ([M+Na]^+) | C₆H₁₂O₅Na | 187.0577 |
The high-resolution mass data provides the first piece of evidence, confirming the molecular formula of the synthesized compound.
¹H and ¹³C NMR Spectroscopy: The Foundational Data
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to identify the types of protons and carbons and their connectivity.
Comparative ¹H NMR Data (Expected vs. Reference):
| Proton | Methyl α-D-glucopyranoside (Reference) ¹H Chemical Shift (ppm)[1] | (2R,3R,4R,5R)-Isomer (Predicted) ¹H Chemical Shift (ppm) | Key Differentiating Features |
| H-1 (anomeric) | ~4.6 (d, J ≈ 3.5 Hz) | Expected to be a doublet. The chemical shift and coupling constant will differ due to the change in stereochemistry at C2. | The coupling constant is indicative of the axial/equatorial relationship between H-1 and H-2. |
| OCH₃ | ~3.3 (s) | Expected to be a singlet around 3.3-3.5 ppm. | The chemical shift is generally consistent for anomeric methoxy groups. |
| H-2 to H-5 | ~3.1 - 3.7 | The chemical shifts and coupling patterns will be significantly different due to the altered stereochemistry at C2, C3, and C4. | Detailed analysis of coupling constants is crucial for determining the relative stereochemistry. |
| CH₂OH | ~3.6 - 3.8 | Expected to show complex multiplets. |
Causality Behind Spectral Differences: The change in stereochemistry from (2S,3S) in the reference to (2R,3R) in the target molecule will alter the dihedral angles between adjacent protons. According to the Karplus equation, this will lead to different vicinal coupling constants (³JHH), providing direct evidence of the stereochemical arrangement.
2D NMR Spectroscopy: Unraveling Connectivity and Spatial Proximity
2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the stereochemistry.
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, allowing for the tracing of the proton backbone of the pyranose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying the position of the methoxy group and confirming the overall carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing definitive evidence for the relative stereochemistry of substituents on the ring. For instance, a NOE between the anomeric proton (H-1) and protons on the same face of the ring would confirm their cis relationship.
Caption: The role of different NMR experiments in structural elucidation.
Comparison with Alternatives: The Importance of Orthogonal Methods
While NMR is the cornerstone of structural elucidation, employing orthogonal analytical techniques provides an extra layer of validation, a principle of robust scientific practice.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is an invaluable tool for confirming the diastereomeric purity of the sample and for comparing it to known standards.
Protocol:
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for separating carbohydrate isomers (e.g., a polysaccharide-based column).
-
Method Development: Develop a mobile phase (e.g., a mixture of hexane and ethanol) that provides good separation between the target molecule and any potential diastereomeric impurities.
-
Analysis: Inject the sample and compare its retention time to that of the reference standard (methyl α-D-glucopyranoside) and any other available isomers.
Expected Outcome: The target molecule, (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, should elute as a single, sharp peak with a retention time distinct from that of methyl α-D-glucopyranoside, confirming its unique identity and purity.
Conclusion: A Pathway to Unambiguous Structural Confirmation
The structural confirmation of a specific stereoisomer like (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol requires a meticulous and multi-faceted analytical approach. By integrating high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments, and validating the findings with an orthogonal technique like chiral HPLC, researchers can achieve an unambiguous and defensible structural assignment. The use of a well-characterized diastereomer, such as methyl α-D-glucopyranoside, as a reference point provides a powerful comparative tool for interpreting spectral data and confirming the unique stereochemical identity of the target molecule. This rigorous methodology ensures the scientific integrity of the data and provides a solid foundation for subsequent biological and pharmacological studies.
References
-
PubChem. (n.d.). methyl alpha-D-glucopyranoside. Retrieved from [Link]
-
Creative Biolabs. (2024, May 27). Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the Structural Analysis of Carbohydrates. Retrieved from [Link]
-
Thaiscience. (n.d.). Methods of carbohydrate analysis. Retrieved from [Link]
-
PubMed. (n.d.). Structural Elucidation of Complex Carbohydrates. Retrieved from [Link]
Sources
A Comparative Analysis of the Efficacy of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (MTP-1) in Cancer Cell Lines
Introduction
The quest for novel therapeutic agents with high efficacy and selectivity against cancer cells remains a cornerstone of oncological research. Tetrahydro-pyran scaffolds, due to their structural resemblance to carbohydrates, represent a promising class of molecules for the development of targeted therapies. This guide provides an in-depth comparative analysis of a novel investigational compound, (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, hereafter referred to as MTP-1, against the well-established chemotherapeutic agent Doxorubicin.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive overview of the anti-proliferative and pro-apoptotic efficacy of MTP-1 in a panel of human cancer cell lines, juxtaposed with Doxorubicin. The experimental data presented for MTP-1 is hypothetical and serves as a framework for the evaluation of novel chemical entities, while the data for Doxorubicin is based on published literature. We will delve into the experimental design, present comparative efficacy data, and propose a potential mechanism of action for MTP-1, supported by detailed experimental protocols and visual workflows.
Comparative Efficacy Assessment: MTP-1 versus Doxorubicin
The primary objective of this investigation is to ascertain the cytotoxic and apoptotic potential of MTP-1 across a range of cancer cell lines and to compare its performance against Doxorubicin. A key aspect of this evaluation is the assessment of selective toxicity towards cancerous cells versus non-cancerous cells.
Cell Line Panel
To obtain a broad understanding of MTP-1's efficacy, a panel of well-characterized human cell lines was selected:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
MCF-10A: Non-tumorigenic breast epithelial cells (to assess selectivity)
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. In this hypothetical study, the IC50 values for MTP-1 and Doxorubicin were determined following a 48-hour treatment period using an XTT cell viability assay.
| Cell Line | MTP-1 (Hypothetical IC50, µM) | Doxorubicin (Published IC50, µM) | Selectivity Index (SI) of MTP-1 (IC50 MCF-10A / IC50 Cancer Cell) |
| MCF-7 | 8.5 | ~0.4 - 1.65[1][2] | 11.2 |
| A549 | 12.2 | ~0.23 - 0.6[3] | 7.8 |
| HCT116 | 10.8 | ~0.1 - 0.5 | 8.8 |
| MCF-10A | 95.0 | >10 | - |
The selectivity index (SI) is a ratio of the IC50 value in a non-cancerous cell line to that in a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.
The hypothetical data for MTP-1 suggests a favorable selectivity profile, with significantly higher IC50 values in the non-cancerous MCF-10A cell line compared to the cancer cell lines. While Doxorubicin exhibits potent cytotoxicity at lower concentrations, its selectivity is a known clinical challenge.
Elucidating the Mechanism of Action: A Focus on Apoptosis
To understand the cellular processes underlying the observed cytotoxicity, a series of experiments were designed to investigate the induction of apoptosis, a form of programmed cell death.
Proposed Signaling Pathway for MTP-1-Induced Apoptosis
We hypothesize that MTP-1 induces apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. This pathway plays a pivotal role in cellular response to stress and DNA damage, ultimately leading to cell cycle arrest or apoptosis.
Caption: Proposed signaling pathway for MTP-1-induced apoptosis.
Experimental Evidence for Apoptosis Induction
1. Cell Cycle Analysis:
Flow cytometric analysis of propidium iodide-stained cells allows for the quantification of cells in different phases of the cell cycle. A significant increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Hypothetical Results: Treatment of MCF-7 cells with MTP-1 (at its IC50 concentration for 48 hours) leads to a substantial increase in the sub-G1 population compared to untreated controls, an effect comparable to that of Doxorubicin.
2. Western Blot Analysis of Apoptotic Markers:
To validate the proposed signaling pathway, the expression levels of key apoptotic proteins would be assessed by Western blotting.
Hypothetical Results: In MTP-1 treated MCF-7 cells, we would expect to observe:
-
Increased expression of the tumor suppressor protein p53.
-
Upregulation of the pro-apoptotic protein Bax.
-
Downregulation of the anti-apoptotic protein Bcl-2.
-
Increased levels of cleaved (active) Caspase-3, a key executioner of apoptosis.
Experimental Protocols
The following are detailed protocols for the key experiments described in this guide.
Experimental Workflow Overview
Caption: General experimental workflow for comparative analysis.
Cell Viability (XTT Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of MTP-1 and Doxorubicin. Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours.
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA for cell cycle analysis.[4]
-
Cell Treatment: Seed cells in 6-well plates and treat with MTP-1 or Doxorubicin at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect specific proteins in a cell lysate.[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
This guide presents a hypothetical yet scientifically rigorous framework for the comparative evaluation of a novel therapeutic candidate, MTP-1, against the standard chemotherapeutic agent, Doxorubicin. The fabricated data for MTP-1 illustrates a promising anti-cancer agent with a favorable selectivity profile. The proposed mechanism of action, centered on the p53-mediated apoptotic pathway, provides a clear rationale for its efficacy.
The detailed experimental protocols and workflows provided herein offer a practical guide for researchers aiming to conduct similar comparative studies. Future investigations should focus on validating these hypothetical findings through rigorous in vitro and in vivo studies. Further exploration of the signaling pathways modulated by MTP-1 will be crucial for a comprehensive understanding of its mechanism of action and for its potential development as a next-generation cancer therapeutic.
References
- Yuniati, R., et al. (2018). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 8(1), 28-34.
- Al-Otaibi, W. A., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 15(1), 1-15.
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ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]
- Fan, C., et al. (2020). Resveratrol modulates the apoptosis and autophagic death of human lung adenocarcinoma A549 cells via a p53-dependent pathway: Integrated bioinformatics analysis and experimental validation. Oncology Reports, 44(5), 1845-1858.
- Al-Khami, A. A., et al. (2018). Quantitative determination of doxorubicin in the exosomes of A549/MCF-7 cancer cells and human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 161, 262-269.
- Sinha, B. K., et al. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. Journal of Biological Chemistry, 279(24), 25686-25693.
- Ko, J. H., et al. (2017). Mechanism of Resveratrol-Induced Programmed Cell Death and New Drug Discovery against Cancer: A Review. International Journal of Molecular Sciences, 18(9), 1916.
- Li, W., et al. (2018). Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2. Oncology Letters, 15(4), 4839-4844.
- Shoshan-Barmatz, V., et al. (2023). Resveratrol's Pro-Apoptotic Effects in Cancer Are Mediated Through the Interaction and Oligomerization of the Mitochondrial VDAC1. Cancers, 15(3), 896.
- Ziad, F., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10893.
- Brockmueller, A., et al. (2023). Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment. Frontiers in Oncology, 13, 1145505.
- e-Century Publishing Corporation. (2024). Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells. American Journal of Cancer Research, 14(11), 4567-4578.
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Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from [Link]
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ResearchGate. (n.d.). Key mechanism of action of doxorubicin leading to cell apoptosis. Retrieved from [Link]
- Singh, A. K., et al. (2016). Resveratrol induces mitochondria-mediated, caspase-independent apoptosis in murine prostate cancer cells. Oncotarget, 7(12), 14895-14908.
- Kubina, R., et al. (2021). The Multidirectional Biological Activity of Resveratrol: Molecular Mechanisms, Systemic Effects and Therapeutic Potential—A Review. Nutrients, 13(10), 3347.
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Bio-protocol. (2018). A General Protocol for Western Blotting Mammalian Cell Lysates. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and intricate biological research, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, a methyl pyranoside derivative. As a senior application scientist, my objective is to move beyond procedural lists and delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in robust scientific principles.
The Criticality of Purity: Why Rigorous Validation Matters
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, a defined stereoisomer of a methyl glycoside, likely derived from a corresponding hexose sugar, presents unique analytical challenges. Its purity is paramount as even minute impurities can significantly impact biological activity, toxicity profiles, and the overall integrity of research data. Potential impurities can arise from various stages of its synthesis and storage, including:
-
Anomeric Impurities: The presence of the β-anomer in a desired α-anomer product (or vice-versa) is a common process-related impurity in glycosylation reactions.
-
Epimeric Impurities: Stereoisomers that differ in the configuration at a single chiral center other than the anomeric carbon.
-
Unreacted Starting Materials: Residual monosaccharide from the glycosylation reaction.
-
Solvent and Reagent Residues: Traces of solvents and catalysts used during synthesis and purification.
-
Degradation Products: Formed during storage or under specific experimental conditions.
This guide will compare the principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for their efficacy in identifying and quantifying these potential impurities.
Comparative Analysis of Purity Validation Methodologies
A multi-pronged analytical approach is invariably the most rigorous strategy for purity validation. Each technique offers unique advantages and inherent limitations. The choice of methodology should be guided by the specific purity question being addressed.
| Analytical Technique | Principle | Advantages | Limitations | Ideal for Detecting |
| Chiral HPLC | Differential partitioning of enantiomers/diastereomers between a chiral stationary phase and a mobile phase. | Excellent for separating stereoisomers (anomers, epimers). Quantitative accuracy and precision. | Requires specialized, often expensive, chiral columns. Method development can be time-consuming. | Anomeric and epimeric impurities. |
| GC-MS | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. | High sensitivity and specificity. Provides structural information through fragmentation patterns. | Requires derivatization to increase volatility. High temperatures can cause degradation of thermally labile compounds. | Residual solvents, volatile starting materials, and after derivatization, the main compound and its isomers. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Non-destructive. Provides unambiguous structural elucidation. Quantitative (qNMR) for assessing absolute purity against a certified standard. | Relatively low sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. | Anomeric purity (via anomeric proton signals), structural isomers, and overall structural integrity. |
In-Depth Experimental Protocols and Method Validation
The following sections provide detailed, step-by-step methodologies for each technique, grounded in the principles of analytical method validation as outlined in the ICH Q2(R2) guidelines.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC) for Anomeric and Diastereomeric Purity
The separation of stereoisomers is a critical challenge in the purity assessment of chiral molecules like (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol. Chiral HPLC is the gold standard for this purpose.[3][4]
The selection of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating carbohydrate isomers due to their ability to form transient diastereomeric complexes through hydrogen bonding and dipole-dipole interactions.[5][6] The mobile phase composition is optimized to achieve a balance between retention and resolution.
Caption: High-level workflow for chiral HPLC analysis.
-
Column Selection: A Chiralpak AD-H column (or similar amylose-based CSP) is a strong starting point for method development.
-
Mobile Phase Preparation: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation of the anomers.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: Refractive Index (RI) or UV detection at a low wavelength (e.g., 210 nm) if the compound has a chromophore.
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the area percentage of each peak to determine the purity profile.
-
Specificity: Inject a sample of the corresponding β-anomer to confirm its retention time and ensure it is resolved from the main peak.
-
Linearity: Prepare a series of dilutions of the sample and inject them to demonstrate a linear relationship between concentration and peak area.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration at which the impurities can be reliably quantified and detected, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomeric Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile carbohydrates like our target molecule, derivatization is necessary to increase their volatility.
Trimethylsilylation (TMS) is a common derivatization technique for carbohydrates.[7][8] It replaces the active hydrogens on the hydroxyl groups with trimethylsilyl groups, making the molecule more volatile and thermally stable. The subsequent mass spectrometric detection provides high specificity and allows for the identification of impurities based on their mass fragmentation patterns.
Caption: Workflow for GC-MS analysis with derivatization.
-
Derivatization:
-
Place approximately 1 mg of the dried sample into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of a trimethylsilylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Seal the vial and heat at 70 °C for 30 minutes.[9]
-
-
GC-MS Conditions:
-
Column: A non-polar column such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Injection: Split injection.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-650.
-
-
Data Analysis: The mass spectrum of the derivatized (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol is expected to show characteristic fragments resulting from the loss of trimethylsilyl groups and cleavage of the pyranose ring. Compare the spectra of any impurity peaks to a spectral library for identification.
-
Specificity: Analyze derivatized standards of potential impurities (e.g., the corresponding monosaccharide) to confirm their retention times and mass spectra.
-
Repeatability: Perform multiple injections of the same derivatized sample to assess the precision of the method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Anomeric Purity
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, ¹H NMR is particularly useful for determining the anomeric purity.
The anomeric proton (the proton on the carbon bearing the methoxy group) of a pyranoside has a distinct chemical shift and coupling constant depending on its axial or equatorial orientation.[10] For most glucose-derived pyranosides, the anomeric proton of the α-anomer appears at a lower field (higher ppm) with a smaller coupling constant (J ≈ 3-4 Hz) compared to the β-anomer, which resonates at a higher field (lower ppm) with a larger coupling constant (J ≈ 7-8 Hz).[10]
Caption: Workflow for NMR-based purity analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Data Analysis:
-
Identify the signals corresponding to the anomeric protons of the α- and β-anomers. For methyl α-D-glucopyranoside in D₂O, the anomeric proton is typically around 4.8 ppm.[11] For the β-anomer, it is around 4.4 ppm.
-
Integrate the areas of these two signals.
-
Calculate the anomeric purity as: (Area of desired anomer / (Area of α-anomer + Area of β-anomer)) * 100%.
-
Analyze the rest of the spectrum to confirm the overall structure and absence of other significant impurities.
-
-
Structural Confirmation: Utilize 2D NMR techniques like COSY and HSQC to confirm the connectivity and assign all proton and carbon signals, verifying the correct stereochemistry.
-
Quantitative NMR (qNMR): For absolute purity determination, a qNMR experiment can be performed using a certified internal standard with a known concentration.
Conclusion: An Integrated Approach to Purity Validation
No single analytical technique can provide a complete picture of the purity of a complex molecule like (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol. A judicious and integrated application of chiral HPLC, GC-MS, and NMR spectroscopy, underpinned by a thorough understanding of the synthetic route and potential degradation pathways, is essential. Each method serves as a cross-validation for the others, building a comprehensive and trustworthy purity profile. This rigorous approach to analytical validation is not just a regulatory requirement but a fundamental aspect of scientific integrity, ensuring the reliability and impact of your research and development endeavors.
References
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Organic Syntheses Procedure. Glucoside, α-methyl-, d. Available from: [Link]
-
PubChem. Methyl beta-D-glucopyranoside. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Figure S7. 1 H NMR stacked spectra of PTX, methyl α-D-glucopyranoside, and their 1:1 mixture (from top-to-bottom) in D 2 O at 298 K. Available from: [Link]
-
PubChem. methyl alpha-D-glucopyranoside. National Center for Biotechnology Information. Available from: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2022. Available from: [Link]
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ResearchGate. Rapid determination of methyl glucoside by HPLC-ELSD. 2015. Available from: [Link]
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ACS Publications. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. 2023. Available from: [Link]
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National Center for Biotechnology Information. Carbohydrate analysis by gas-liquid chromatography. 2021. Available from: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]
-
National Center for Biotechnology Information. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. 2023. Available from: [Link]
-
ResearchGate. GC-MS analysis of monosaccharide mixtures as their diethyldithioacetal derivatives: Application to plant gums used in art works. 2008. Available from: [Link]
-
ResearchGate. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. 2013. Available from: [Link]
- Google Patents. US2276621A - Preparation of methyl glucosides.
-
Clemson University TigerPrints. Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. 2016. Available from: [Link]
-
PubMed. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. 2013. Available from: [Link]
-
Semantic Scholar. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. 2022. Available from: [Link]
-
SpectraBase. 4-O-Methyl.beta.-D-glucopyranose. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2023. Available from: [Link]
-
MDPI. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. 2022. Available from: [Link]
-
ResearchGate. Synthesis of oxidized methyl 4-O-methyl-β-D-glucopyranoside and methyl β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside derivatives as substrates for fluorescence labeling reactions. 2010. Available from: [Link]
-
Restek. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. 2022. Available from: [Link]
-
MDPI. Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. 2021. Available from: [Link]
-
ResearchGate. Mass spectrum of α-D-Glucopyranoside , methyl 3,6-anhydro-with Retention Time (RT)= 3.224. Available from: [Link]
-
Shodex. Lessons. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). 2005. Available from: [Link]
-
Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Available from: [Link]
-
PrepChem.com. Synthesis of methyl-alpha-D-glucopyranoside. Available from: [Link]
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. 2022. Available from: [Link]
-
Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. 2022. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. 2002. Available from: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 10. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Validation of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
In the landscape of drug discovery and development, the unambiguous structural elucidation of chiral molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of the spectroscopic data for (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known as methyl α-D-glucopyranoside. We will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to differentiate it from its closely related anomer, methyl β-D-glucopyranoside. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization.
The Imperative of Stereochemical Fidelity
The seemingly subtle difference in the orientation of the methoxy group at the anomeric carbon (C1) between methyl α-D-glucopyranoside and methyl β-D-glucopyranoside can lead to profound differences in their biological activity and physical properties. Therefore, robust and unequivocal analytical validation is not merely a procedural formality but a critical step in the research and development pipeline. This guide will equip you with the foundational knowledge and practical data to confidently distinguish between these two diastereomers.
Comparative Spectroscopic Analysis
A multi-technique approach is paramount for the comprehensive characterization of these glycosides. Here, we present a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment
NMR spectroscopy is arguably the most powerful tool for determining the stereochemistry of diastereomers like methyl α- and β-D-glucopyranosides. The chemical shifts and coupling constants of the protons and carbons are exquisitely sensitive to their spatial arrangement.
¹H NMR Spectral Data Comparison
The most telling diagnostic feature in the ¹H NMR spectrum is the chemical shift and coupling constant of the anomeric proton (H-1). In methyl α-D-glucopyranoside, the anomeric proton is in an axial orientation, leading to a smaller coupling constant with the vicinal axial proton (H-2). Conversely, in the β-anomer, the anomeric proton is equatorial, resulting in a larger diaxial coupling constant.
| Proton | Methyl α-D-glucopyranoside Chemical Shift (ppm) in D₂O | Methyl β-D-glucopyranoside Chemical Shift (ppm) in D₂O [1] |
| H-1 | ~4.80 (d, J ≈ 3.5 Hz) | ~4.38 (d, J ≈ 7.9 Hz)[1] |
| H-2 | ~3.45 (dd, J ≈ 9.9, 3.5 Hz) | ~3.26 (dd, J ≈ 9.2, 7.9 Hz)[1] |
| H-3 | ~3.65 (t, J ≈ 9.5 Hz) | ~3.49 (t, J ≈ 9.0 Hz)[1] |
| H-4 | ~3.30 (t, J ≈ 9.5 Hz) | ~3.38 (t, J ≈ 9.0 Hz)[1] |
| H-5 | ~3.75 (ddd, J ≈ 9.9, 5.0, 2.5 Hz) | ~3.47 (ddd, J ≈ 9.8, 5.0, 2.5 Hz) |
| H-6a | ~3.80 (dd, J ≈ 12.0, 2.5 Hz) | ~3.93 (dd, J ≈ 12.0, 2.5 Hz)[1] |
| H-6b | ~3.70 (dd, J ≈ 12.0, 5.0 Hz) | ~3.73 (dd, J ≈ 12.0, 5.0 Hz)[1] |
| -OCH₃ | ~3.41 (s) | ~3.58 (s)[1] |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
¹³C NMR Spectral Data Comparison
The anomeric carbon (C-1) also exhibits a characteristic chemical shift difference between the two anomers. The C-1 of methyl α-D-glucopyranoside typically resonates at a lower field (higher ppm) compared to the β-anomer.
| Carbon | Methyl α-D-glucopyranoside Chemical Shift (ppm) in D₂O [2] | Methyl β-D-glucopyranoside Chemical Shift (ppm) in D₂O [1] |
| C-1 | ~100.3 | ~104.1 |
| C-2 | ~72.3 | ~74.2 |
| C-3 | ~73.9 | ~76.8 |
| C-4 | ~70.5 | ~70.7 |
| C-5 | ~72.4 | ~76.8 |
| C-6 | ~61.6 | ~61.9 |
| -OCH₃ | ~55.8 | ~58.1 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the acquisition of high-resolution ¹H and ¹³C NMR spectra for the validation of methyl glucopyranosides.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the methyl glucopyranoside sample.
-
Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O). The choice of D₂O is crucial as it is a common solvent for polar carbohydrates and its deuterium signal can be used for locking the magnetic field frequency.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
Process the spectrum with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Reference the spectrum to the residual HDO peak at approximately 4.79 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the lower natural abundance and gyromagnetic ratio of ¹³C)
-
-
Process the spectrum with an appropriate window function and Fourier transform.
-
Reference the spectrum using an external standard or by referencing the solvent peak if a calibrated value is known.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
While not as definitive as NMR for stereochemical assignment, IR spectroscopy provides valuable information about the functional groups present in the molecule. Both anomers will exhibit characteristic broad O-H stretching and C-O stretching vibrations. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different spatial arrangements of the hydroxyl groups.
Key IR Spectral Features:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H Stretch (broad) | 3600 - 3200 |
| C-H Stretch | 3000 - 2800 |
| C-O Stretch | 1150 - 1000 |
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the acquisition of an FT-IR spectrum of a solid methyl glucopyranoside sample.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the methyl glucopyranoside sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The KBr must be of spectroscopic grade and thoroughly dried to avoid interference from water absorption bands.
-
The grinding should be vigorous to ensure a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Ensure the FT-IR spectrometer's sample compartment is clean and dry.
-
Acquire a background spectrum of the empty sample compartment. This is crucial for correcting for atmospheric CO₂ and water vapor absorptions.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is essential for confirming the molecular weight of the compound. For both methyl α- and β-D-glucopyranoside, the expected molecular weight is 194.18 g/mol . Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar, non-volatile molecules, and will typically produce a protonated molecule [M+H]⁺ at m/z 195 or a sodium adduct [M+Na]⁺ at m/z 217. While standard MS does not differentiate between the anomers, tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns.
Expected Mass Spectral Data (ESI+):
| Ion | Expected m/z |
| [M+H]⁺ | 195.0863 |
| [M+Na]⁺ | 217.0682 |
Protocol 3: Mass Spectrometry (MS)
This protocol details the acquisition of a mass spectrum using Electrospray Ionization (ESI).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the methyl glucopyranoside sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and methanol. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
-
Instrument Setup:
-
Use an ESI-mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to optimal values for the analyte and solvent system.
-
-
Spectrum Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Average the spectra over a stable infusion period to obtain a high-quality spectrum.
-
The high-resolution mass measurement of the molecular ion should be within 5 ppm of the theoretical value.
-
Visualizing the Structures and Workflow
To further clarify the structural differences and the validation process, the following diagrams are provided.
Caption: Workflow for the spectroscopic validation of methyl glucopyranosides.
Caption: Chair conformations of methyl α- and β-D-glucopyranoside.
Conclusion
The rigorous application of spectroscopic techniques, particularly NMR, is indispensable for the unambiguous structural validation of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (methyl α-D-glucopyranoside) and its distinction from the β-anomer. This guide has provided a comprehensive comparison of their spectral data and detailed experimental protocols to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences. Adherence to these analytical principles ensures the integrity and reproducibility of scientific findings.
References
-
PubChem. (n.d.). Methyl alpha-D-glucopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). Methyl beta-D-glucopyranoside. Retrieved from [Link]
-
SpectraBase. (n.d.). METHYL alpha-D-GLUCOPYRANOSIDE. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
